molecular formula C17H25N3O2 B2739665 5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole CAS No. 338954-97-5

5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole

カタログ番号: B2739665
CAS番号: 338954-97-5
分子量: 303.406
InChIキー: SKHZDYTZSZFLTD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C17H25N3O2 and its molecular weight is 303.406. The purity is usually 95%.
BenchChem offers high-quality 5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5,6-dimethyl-4-nitro-1-octylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-4-5-6-7-8-9-10-19-12-18-16-15(19)11-13(2)14(3)17(16)20(21)22/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHZDYTZSZFLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=NC2=C1C=C(C(=C2[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole

This guide provides a comprehensive technical overview of 5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole, a substituted nitrobenzimidazole derivative. Recognizing the significant therapeutic potential of the benzimidazole scaffold, this document details a proposed synthetic pathway, robust characterization methodologies, and a strategic framework for evaluating its biological activity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel benzimidazole-based compounds.

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a cornerstone pharmacophore in modern drug discovery.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a vast spectrum of pharmacological activities.[1][3] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-ulcer agents (e.g., Omeprazole), anthelmintics (e.g., Albendazole), antihistamines (e.g., Bilastine), and anticancer agents.[2][4][5]

The biological profile of a benzimidazole derivative can be precisely modulated by introducing substituents onto the bicyclic ring system.

  • Nitro Group (-NO2): The inclusion of a strong electron-withdrawing nitro group, as seen in many 5-nitrobenzimidazole derivatives, has been associated with significant antimicrobial, antimycotic, and anticancer activities.[6][7][8]

  • Alkyl Groups (-CH3): Methyl groups on the benzene ring can influence the molecule's lipophilicity and steric profile, potentially enhancing binding affinity to target proteins and affecting metabolic stability.[9]

  • N-Alkylation (e.g., -C8H17): The addition of a long alkyl chain, such as an octyl group, at the N-1 position drastically increases the compound's lipophilicity. This modification can improve cell membrane permeability and has been explored in the development of agents targeting viral replication, such as anti-HIV compounds.[10]

The specific molecule, 5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole, combines these features, making it a compelling candidate for investigation as a potential therapeutic agent.

Chemical Structure and Proposed Synthesis

The rational design of this molecule begins with its fundamental structure, which is systematically built and functionalized.

Chemical Structure

The core of the molecule is the 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole framework. An octyl chain is subsequently attached to the nitrogen at position 1 of the imidazole ring.

Figure 1: Chemical structure of 5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole.

Proposed Two-Step Synthetic Pathway

A logical and efficient synthesis is proposed, beginning with the formation of the benzimidazole core, followed by N-alkylation. This approach allows for modularity, where different alkyl chains could be introduced in the second step.

Figure 2: Proposed two-step synthesis workflow.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and validation of the synthetic process and structural confirmation.

Protocol 1: Synthesis of 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole (Intermediate)

This protocol adapts a standard Phillips condensation method for benzimidazole synthesis.[11]

Materials:

  • 4,5-Dimethyl-3-nitro-o-phenylenediamine

  • Formic acid (98%)

  • Hydrochloric acid (10%)

  • Concentrated ammonium hydroxide

  • Deionized water

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus

Procedure:

  • Suspend 10.0 g of 4,5-dimethyl-3-nitro-o-phenylenediamine in 100 mL of 10% hydrochloric acid in a 250 mL round-bottom flask.

  • Add 15 mL of formic acid to the suspension with stirring.

  • Heat the mixture to reflux (approx. 90-100°C) using a heating mantle for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Dichloromethane:Methanol).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by slowly adding concentrated ammonium hydroxide until the pH is approximately 8-9. This should be done in a fume hood with cooling, as the reaction is exothermic.

  • A precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water.

  • Dry the resulting solid, 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole, under vacuum. The un-alkylated precursor has a reported CAS number of 21472-08-2.[12]

Protocol 2: Synthesis of 5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole (Final Product)

This protocol describes a standard N-alkylation of a benzimidazole derivative.[13][14]

Materials:

  • 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole (from Protocol 1)

  • 1-Bromooctane

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Hexane

  • Round-bottom flask, magnetic stirrer, heating mantle, inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • Dissolve 5.0 g of the intermediate from Protocol 1 in 50 mL of anhydrous DMF in a dry 100 mL round-bottom flask under a nitrogen atmosphere.

  • Add 1.2 equivalents of anhydrous potassium carbonate to the solution to act as a base.

  • Add 1.1 equivalents of 1-bromooctane dropwise to the stirring mixture.

  • Heat the reaction to 60-70°C and stir for 6-8 hours, monitoring by TLC until the starting material is consumed.

  • After cooling, pour the reaction mixture into 200 mL of ice-cold water.

  • Extract the aqueous mixture three times with 50 mL portions of ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the pure 5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole.

Structural Characterization and Data Interpretation

Unambiguous confirmation of the final product's chemical structure is critical. The following table summarizes the predicted spectroscopic data based on characteristic values for similar benzimidazole derivatives found in the literature.[15][16][17][18]

Table 1: Predicted Spectroscopic Data for Structural Confirmation

Technique Predicted Observations Rationale for Interpretation
¹H NMR δ (ppm) in DMSO-d₆: - ~8.5 (s, 1H, C2-H)- ~7.8 (s, 1H, C7-H)- ~4.2 (t, 2H, N-CH₂)- ~2.4 (s, 3H, Ar-CH₃)- ~2.3 (s, 3H, Ar-CH₃)- ~1.8 (m, 2H, N-CH₂-CH₂)- ~1.2-1.3 (m, 10H, alkyl CH₂)- ~0.85 (t, 3H, terminal CH₃)The C2-H proton is typically downfield.[14] Aromatic protons appear between 7.0-8.3 ppm.[15] The N-CH₂ protons are deshielded by the adjacent nitrogen. The remaining octyl chain protons will appear in the upfield aliphatic region.
¹³C NMR δ (ppm) in DMSO-d₆: - ~150-155 (C2)- ~140-148 (Aromatic C-N, C-NO₂)- ~120-135 (Aromatic C-C, C-H)- ~45 (N-CH₂)- ~20-35 (Alkyl CH₂)- ~14 (Terminal CH₃)- ~15-20 (Aromatic CH₃)The C2 carbon of the imidazole ring is characteristically downfield.[17] Aromatic carbons resonate in the 110-150 ppm range. Aliphatic carbons of the octyl chain will be found in the upfield region.
HRMS (ESI+) Predicted m/z for [M+H]⁺: C₁₇H₂₅N₃O₂Calculated: 304.2025High-Resolution Mass Spectrometry provides the exact mass, confirming the elemental composition (C₁₇H₂₅N₃O₂) of the synthesized molecule.
FT-IR ν (cm⁻¹): - ~2920-2850 (C-H stretch, alkyl)- ~1620 (C=N stretch)- ~1520 & ~1340 (N-O stretch, asym & sym)The strong, distinct stretches for the nitro group are key identifiers.[6] The disappearance of the broad N-H stretch (from the precursor) around 3100-3400 cm⁻¹ confirms successful N-alkylation.

Proposed Biological Screening Workflow

Given the known activities of related compounds, an initial biological evaluation should focus on anticancer and antimicrobial properties. A primary high-throughput screen for cytotoxicity against a panel of cancer cell lines is a logical starting point.

G cluster_0 Compound Preparation cluster_1 Cell-Based Assay cluster_2 Data Acquisition & Analysis start Synthesized Compound (Purity >95%) prep Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep serial_dilution Serial Dilution Plate (e.g., 100 µM to 0.1 µM) prep->serial_dilution add_compound Add Compound Dilutions (in triplicate) serial_dilution->add_compound seed_cells Seed Cancer Cell Lines (e.g., MCF-7, HCT116) in 96-well plates incubate1 Incubate 24h seed_cells->incubate1 incubate1->add_compound incubate2 Incubate 72h add_compound->incubate2 add_reagent Add Viability Reagent (e.g., CellTiter-Glo®) incubate2->add_reagent read_plate Measure Luminescence/ Absorbance add_reagent->read_plate analyze Data Analysis: Calculate IC₅₀ Value read_plate->analyze

Figure 3: Workflow for primary cytotoxicity screening.

This workflow enables the determination of the half-maximal inhibitory concentration (IC₅₀), a key metric for quantifying the compound's potency. Positive "hits" from this primary screen can then be advanced to more complex secondary assays to elucidate the mechanism of action.

Conclusion

This technical guide outlines a complete and scientifically grounded strategy for the synthesis, purification, and characterization of the novel compound 5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole. By leveraging established chemical principles and providing detailed, actionable protocols, this document serves as a valuable resource for researchers. The unique combination of a nitro-substituted benzimidazole core with a lipophilic N-octyl side chain presents a promising scaffold for the discovery of new therapeutic agents, warranting further investigation into its biological properties.

References

  • Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from [Link]

  • Gaba, M., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103428. Retrieved from [Link]

  • Impactfactor. (2024, March 25). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved from [Link]

  • Medicinal chemistry of benzimidazole, a versatile pharmacophore. (n.d.). Retrieved from [Link]

  • ISCA. (n.d.). Biological activities of benzimidazole derivatives: A review. Retrieved from [Link]

  • Hrelia, P., et al. (1995). Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. Mutagenesis, 10(5), 429-435. Retrieved from [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Retrieved from [Link]

  • ACS Publications. (2017). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-Catalyzed C–H Activation. The Journal of Organic Chemistry, 82(18), 9539-9548. Retrieved from [Link]

  • Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles. (n.d.). Retrieved from [Link]

  • FAO AGRIS. (2018). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Tetrahedron, 74(40), 5932-5941. Retrieved from [Link]

  • Bansal, Y., & Silakari, O. (2015). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Medicinal Research Reviews, 35(4), 722-767. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Chemical synthesis of 5(6)-nitro-1H-benzimidazole derivatives.... Retrieved from [Link]

  • PMC - NIH. (2018). Synthesis and biological profile of substituted benzimidazoles. BMC Chemistry, 12(1), 123. Retrieved from [Link]

  • MDPI. (2023). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Molecules, 28(9), 3749. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Alkylation of benzimidazole. Retrieved from [Link]

  • Taylor & Francis. (2023). Review of synthesis process of nitrobenzimidazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-22. Retrieved from [Link]

  • Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
  • PubChem. (n.d.). 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole. Retrieved from [Link]

  • PMC. (n.d.). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Retrieved from [Link]

  • Wikipedia. (n.d.). 5,6-Dimethylbenzimidazole. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5(6)-nitro-benzimidazole. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)- (C10H8F3N3O2). Retrieved from [Link]

  • Semantic Scholar. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF SOME 5(6)-NITRO-1H- BENZIMIDAZOLES AND THEIR HYDRAZIDE DERIVATIVES. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

  • EPA. (n.d.). 1H-Benzimidazole, 2,2'-(1,3-propanediyl)bis[5-nitro- Properties. Retrieved from https://comptox.epa.gov/dashboard/chemical/details/DTXSID10389171
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF OXADIAZOLE DERIVATIVES FROM BENZIMIDAZOLE. Retrieved from [Link]

  • SpectraBase. (n.d.). 5,6-Dimethyl-1H-benzimidazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Lipophilicity Profile of N-Octyl Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lipophilicity is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] This technical guide provides a comprehensive overview of the lipophilicity profile of N-octyl substituted benzimidazoles, a class of compounds with significant therapeutic potential. We will delve into the theoretical underpinnings of lipophilicity, explore robust experimental and computational methodologies for its determination, and discuss the profound implications of the N-octyl substituent on the overall properties of the benzimidazole scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and modulate the lipophilicity of this important class of molecules.

The Benzimidazole Scaffold and the Significance of Lipophilicity

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[3][4] Its unique structural and electronic features allow for versatile interactions with various biological targets.[5] The biological activity of benzimidazole derivatives is intrinsically linked to their physicochemical properties, with lipophilicity being a paramount determinant of their pharmacokinetic and pharmacodynamic behavior.[2][4]

Lipophilicity, quantified by the partition coefficient (log P), governs a molecule's ability to partition between a lipid-like (non-polar) and an aqueous (polar) environment.[1][6] An optimal lipophilicity profile is crucial for a drug candidate to effectively traverse biological membranes, reach its target site, and exhibit the desired therapeutic effect.[1]

The introduction of an N-octyl substituent to the benzimidazole core is a strategic modification aimed at modulating its lipophilicity. The long, non-polar alkyl chain is expected to significantly increase the compound's affinity for lipidic environments. Understanding and precisely quantifying this change is essential for predicting the compound's behavior in biological systems.

Theoretical Framework: Understanding Lipophilicity

Lipophilicity is a complex property influenced by a molecule's size, shape, and the nature of its functional groups. The octanol-water partition coefficient (log P) is the most widely accepted measure of lipophilicity, representing the ratio of a compound's concentration in n-octanol to its concentration in water at equilibrium.[1][6]

A positive log P value indicates a preference for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic). For ionizable molecules like benzimidazoles, the distribution coefficient (log D) is a more relevant parameter as it considers the partition of all species (ionized and neutral) at a specific pH.

The addition of an N-octyl group to the benzimidazole scaffold is anticipated to substantially increase the log P value. This is due to the hydrophobic nature of the eight-carbon alkyl chain, which contributes significantly to the overall non-polar character of the molecule.

Methodologies for Determining Lipophilicity

A multi-faceted approach, combining both experimental and computational methods, is recommended for a comprehensive understanding of the lipophilicity profile of N-octyl substituted benzimidazoles.

Experimental Determination: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable indirect method for estimating log P values.[7][8][9] The principle lies in the linear relationship between the logarithm of the retention factor (log k') and the log P of a series of standard compounds.[10]

  • Stationary Phase: A non-polar stationary phase, typically a C18 (octadecylsilyl) column, is chosen to mimic the lipid environment.

  • Mobile Phase: A polar mobile phase, usually a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile), is used to elute the compounds. The composition of the mobile phase can be adjusted to achieve optimal separation and retention times. Methanol is often considered a suitable modifier as it can form a monolayer on the stationary phase, providing hydrogen bonding interactions similar to n-octanol.[9]

  • Standard Compounds: A set of well-characterized compounds with known log P values spanning a relevant range is used to generate a calibration curve.[7]

  • Preparation of Solutions:

    • Prepare a stock solution of the N-octyl substituted benzimidazole and each standard compound in a suitable solvent (e.g., methanol).

    • Prepare a series of mobile phases with varying compositions of aqueous buffer (e.g., phosphate buffer, pH 7.4) and organic modifier.

  • Chromatographic Conditions:

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Inject a known volume of the sample or standard solution.

    • Elute the compounds using a gradient or isocratic method.

    • Detect the eluted compounds using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Determine the retention time (t_R) for each compound.

    • Calculate the void time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the retention factor (k') using the formula: k' = (t_R - t_0) / t_0.

    • Plot log k' versus the known log P values of the standard compounds to generate a calibration curve.

    • Determine the log P of the N-octyl substituted benzimidazole by interpolating its log k' value on the calibration curve.

Diagram: RP-HPLC Workflow for Lipophilicity Determination

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Prep_Sample Prepare N-octyl benzimidazole solution Injection Inject Sample/Standard Prep_Sample->Injection Prep_Standards Prepare standard solutions with known log P Prep_Standards->Injection HPLC_System Equilibrate C18 column HPLC_System->Injection Elution Elute with mobile phase Injection->Elution Detection UV Detection Elution->Detection Calc_logk Calculate log k' Detection->Calc_logk Calibration Generate Calibration Curve (log k' vs. log P) Calc_logk->Calibration Determine_logP Determine log P of N-octyl benzimidazole Calibration->Determine_logP

Caption: Workflow for determining log P using RP-HPLC.

Computational Determination: In Silico log P Prediction

Computational methods provide a rapid and cost-effective means of estimating log P values, especially during the early stages of drug discovery.[11] These methods are based on the principle that the log P of a molecule can be calculated by summing the contributions of its individual atoms or fragments.

  • Fragment-based methods (e.g., cLogP): These methods dissect the molecule into predefined fragments with known lipophilicity contributions. The sum of these contributions, with corrections for intramolecular interactions, provides the calculated log P (cLogP).

  • Atom-based methods (e.g., ALOGP): These methods assign lipophilicity values to individual atoms based on their type and chemical environment.

Numerous software packages and online tools are available for log P prediction.[11] It is advisable to use multiple prediction algorithms to obtain a consensus value and to understand the potential range of the predicted lipophilicity.

  • Obtain the 2D or 3D structure of the N-octyl substituted benzimidazole. This can be done using chemical drawing software.

  • Input the structure into a log P prediction software or web server.

  • Select the desired prediction algorithm(s).

  • Run the calculation to obtain the predicted log P value.

Diagram: Computational vs. Experimental Lipophilicity Determination

Lipophilicity_Methods cluster_comp Computational (In Silico) cluster_exp Experimental Comp_Method log P Prediction Software Output Predicted log P Comp_Method->Output Input Input Molecular Structure Input->Comp_Method Validation Validation & Correlation Output->Validation Exp_Method RP-HPLC Result Experimentally Determined log P Exp_Method->Result Analysis Chromatographic Analysis Analysis->Exp_Method Result->Validation

Caption: Interplay between computational and experimental methods.

Data Presentation and Interpretation

To facilitate a clear understanding of the lipophilicity profile, the collected data should be presented in a structured format.

Table 1: Experimentally Determined Lipophilicity of N-Octyl Benzimidazole and Standards

CompoundRetention Time (min)log k'Literature log P
Standard 1t_R1log k'_1log P_1
Standard 2t_R2log k'_2log P_2
Standard 3t_R3log k'_3log P_3
N-Octyl Benzimidazolet_R_samplelog k'_sampleTo be determined

Table 2: Comparison of Experimental and Computational Lipophilicity Data

CompoundExperimental log P (RP-HPLC)Predicted log P (cLogP)Predicted log P (ALOGP)
N-Octyl Benzimidazole[Determined Value][Predicted Value][Predicted Value]

Interpretation of Results:

The experimental log P value obtained from RP-HPLC provides a reliable measure of the compound's lipophilicity under the specified conditions. A high positive value is expected for N-octyl substituted benzimidazoles, confirming the significant increase in lipophilicity due to the N-octyl chain.

Comparison with the in silico predictions is crucial for validating the computational models. A good correlation between the experimental and predicted values enhances the confidence in using computational tools for designing future analogs with tailored lipophilicity.

Implications for Drug Development

The lipophilicity profile of N-octyl substituted benzimidazoles has profound implications for their potential as drug candidates:

  • Enhanced Membrane Permeability: The increased lipophilicity is likely to improve the compound's ability to cross cell membranes, potentially leading to better oral absorption and distribution to target tissues.[1]

  • Potential for Increased Protein Binding: Highly lipophilic compounds may exhibit increased binding to plasma proteins, which can affect their free concentration and therapeutic efficacy.

  • Metabolic Considerations: Increased lipophilicity can sometimes lead to increased metabolic clearance by cytochrome P450 enzymes.

  • Solubility Challenges: A significant increase in lipophilicity may lead to decreased aqueous solubility, which can pose challenges for formulation and bioavailability.[1]

Therefore, while the N-octyl substitution effectively modulates lipophilicity, a careful balance must be struck to optimize the overall ADMET properties of the molecule.

Conclusion

This technical guide has outlined a comprehensive approach to characterizing the lipophilicity profile of N-octyl substituted benzimidazoles. By integrating robust experimental techniques like RP-HPLC with rapid in silico predictions, researchers can gain a thorough understanding of this critical physicochemical parameter. This knowledge is indispensable for guiding the rational design and development of novel benzimidazole-based therapeutics with optimized pharmacokinetic and pharmacodynamic properties. The strategic modulation of lipophilicity through N-alkylation represents a powerful tool in the medicinal chemist's arsenal for advancing promising drug candidates.

References

  • The physicochemical properties of synthesized benzimidazole derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Ansari, K. F., & Lal, C. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(10), 4028-4033. Retrieved from [Link]

  • Physicochemical Properties of Benzimidazoles. - ResearchGate. (n.d.). Retrieved from [Link]

  • Eswara Rao, S., et al. (2016). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. International Journal of Pharmaceutical and Chemical Sciences, 6(2), 227-232.
  • Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. (2014). Research Journal of Chemical Sciences, 4(4), 78-88. Retrieved from [Link]

  • Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies, Inc. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1982). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]

  • US Patent for High throughput HPLC method for determining Log P values. (n.d.). Google Patents.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (n.d.). Retrieved from [Link]

  • Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (2023). Current Trends in Pharmacy and Pharmaceutical Chemistry, 5(1), 1-10. Retrieved from [Link]

  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (2024). Retrieved from [Link]

  • The calculated logP values of the investigated compounds with respect to the density functional theory (DFT) model. - ResearchGate. (n.d.). Retrieved from [Link]

  • ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. (2022). Chemistry Journal of Moldova, 17(2), 85-93. Retrieved from [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. Retrieved from [Link]

  • Computational approaches to the prediction of the 1-octanol/water partition coefficient of benzimidazole derivatives drugs. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1083-1092. Retrieved from [Link]

  • Sârbu, C., Djaković-Sekulić, T., & Perisić-Janjić, N. (2002). Evaluation of lipophilicity of some benzimidazole and benztriazole derivatives by RP HPTLC and PCA. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 739-745. Retrieved from [Link]

  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). Trade Science Inc. Retrieved from [Link]

  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sârbu, C., Djaković-Sekulić, T., & Perisić-Janjić, N. (2002). A comparative study of the lipophilicity of benzimidazole and benztriazole derivatives by RPTLC. Journal of Planar Chromatography – Modern TLC, 15, 35-39. Retrieved from [Link]

  • Giebułtowicz, J., & Wroczyński, P. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Journal of Pharmaceutical and Biomedical Analysis, 163, 281-294. Retrieved from [Link]

  • Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2025). ResearchGate. Retrieved from [Link]

  • LogP and logD calculations. (n.d.). Chemaxon Docs. Retrieved from [Link]

  • Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. (2022). Heliyon, 8(1), e08738. Retrieved from [Link]

  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega, 8(31), 28245-28258. Retrieved from [Link]

  • Denžić Lugomer, M., et al. (2017). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detector. Mljekarstvo, 67(3), 231-238. Retrieved from [Link]

  • Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2021). Scientific Reports, 11(1), 1-14. Retrieved from [Link]

  • Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. (2014). Molecules, 19(12), 20594-20618. Retrieved from [Link]

  • 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. (2022). Bioorganic & Medicinal Chemistry, 66, 116804. Retrieved from [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020). Beilstein Journal of Organic Chemistry, 16, 2186-2195. Retrieved from [Link]

Sources

Biological Activity of 5,6-Dimethyl-4-Nitro-Benzimidazole Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5,6-dimethyl-4-nitro-benzimidazole scaffold represents a specialized intersection of two potent pharmacophores: the 5,6-dimethylbenzimidazole (DMB) core—endogenous to Vitamin B12—and the nitro-aromatic moiety, a proven warhead in hypoxia-selective cytotoxicity and antimicrobial therapies.[1] Unlike generic benzimidazoles, this specific substitution pattern offers unique steric and electronic properties, making it a critical intermediate for "aza-nucleotide" analogs and a candidate for bioreductive drug design.[1]

This guide analyzes the scaffold's biological utility, focusing on its role as a Vitamin B12 antimetabolite precursor , a hypoxia-activated cytotoxin , and a privileged structure for antimicrobial drug discovery .[1]

Chemical Context & Structural Biology[1][2]

The Pharmacophore

The biological activity of this scaffold is dictated by the interplay between the lipophilic dimethyl handle and the electron-withdrawing nitro group.

FeatureStructural RoleBiological Consequence
Benzimidazole Core Bioisostere of purines/indolesInteracts with nucleotide binding sites (e.g., kinases, DNA minor groove).[1]
5,6-Dimethyl Group Lipophilic AnchorMimics the axial ligand of Cobalamin (Vit B12); enhances membrane permeability.
4-Nitro Group Electronic "Warhead"High electron affinity allows for bioreductive activation; induces steric strain disrupting planar stacking.[1]
Electronic & Steric Effects

The 4-nitro position is sterically distinct from the more common 5-nitro isomers found in drugs like albendazole derivatives.[1] The proximity of the nitro group to the N3 nitrogen and the 5-methyl group creates a "peri-effect," distorting the planarity of the molecule.

  • Electronic Effect: The nitro group significantly lowers the pKa of the imidazole protons, increasing acidity and altering hydrogen bond donor/acceptor profiles in enzyme pockets.

  • Redox Potential: The electron-withdrawing nature facilitates single-electron reduction, a key mechanism for its toxicity against anaerobic organisms and hypoxic tumor cells.[1]

Therapeutic Applications & Mechanisms[1]

Vitamin B12 Antimetabolites & Biosynthetic Probes

The 5,6-dimethylbenzimidazole moiety is the natural base that coordinates with the cobalt center in Vitamin B12.[1] The 4-nitro derivative serves as a high-value synthetic precursor for 4-aza-5,6-dimethylbenzimidazole analogs.[1]

  • Mechanism: Bacteria (e.g., Propionibacterium shermanii) can incorporate these analogs into the corrin ring system during biosynthesis.

  • Application: These "fraudulent" B12 analogs act as competitive inhibitors or mechanistic probes to study B12-dependent enzymes (e.g., methionine synthase).[1]

Bioreductive Cytotoxicity (Anticancer)

Nitrobenzimidazoles are a class of "hypoxia-activated prodrugs." In solid tumors, regions of severe hypoxia express high levels of nitroreductases.[1]

  • Mechanism:

    • Reduction: The 4-nitro group undergoes enzymatic reduction (via NADPH:cytochrome P450 reductase) to a nitro radical anion.[1]

    • Oxygen Futile Cycling: In normal (normoxic) cells, O2 re-oxidizes the radical back to the parent compound (low toxicity).

    • Hypoxic Activation: In hypoxic tumor cells, the radical is not re-oxidized.[1] It further reduces to nitroso and hydroxylamine intermediates.[1]

    • DNA Damage: These reactive intermediates form covalent adducts with DNA, causing strand breaks and apoptosis.[1]

Antimicrobial & Antiparasitic Activity

Similar to metronidazole, the 5,6-dimethyl-4-nitro-benzimidazole scaffold exhibits activity against anaerobic bacteria and protozoa (Giardia, Trichomonas).[1]

  • Target: Ferredoxin-oxidoreductase systems in anaerobes reduce the nitro group.[1]

  • Outcome: Generation of toxic radicals disrupts the microbial proton gradient and fragments DNA.

Visualizing the Mechanism of Action

The following diagram illustrates the dual pathway of the scaffold: the Bioreductive Pathway (toxicity in hypoxia) and the Biosynthetic Pathway (B12 analog formation).

BioactivityPathways Scaffold 5,6-Dimethyl-4-nitro- benzimidazole Reductase Nitroreductase (Hypoxia) Scaffold->Reductase Reduction Chemical/Enzymatic Reduction Scaffold->Reduction Radical Nitro Radical Anion (R-NO2•-) Reductase->Radical 1e- reduction FutileCycle Re-oxidation (Safe) Radical->FutileCycle + O2 Intermediates Nitroso/Hydroxylamine Intermediates Radical->Intermediates Hypoxia Oxygen O2 (Normoxia) FutileCycle->Scaffold DNADamage DNA Adducts & Strand Breaks Intermediates->DNADamage Covalent Binding Amine 4-Amino-5,6-dimethyl- benzimidazole Reduction->Amine -O2, +H Cyclization Cyclization/Incorporation Amine->Cyclization B12Analog 4-Aza-B12 Analog (Cobamide) Cyclization->B12Analog + Corrin Ring

Figure 1: Dual mechanistic pathways of the 5,6-dimethyl-4-nitro-benzimidazole scaffold: Hypoxia-selective toxicity vs. Vitamin B12 analog synthesis.[1]

Experimental Protocols

Synthesis of 5,6-Dimethyl-4-nitro-benzimidazole

Note: This protocol synthesizes the scaffold via nitration of the parent DMB.[1]

  • Reagents: 5,6-Dimethylbenzimidazole (5.0 g), conc. H2SO4 (20 mL), conc. HNO3 (10 mL).

  • Procedure:

    • Dissolve 5,6-dimethylbenzimidazole in H2SO4 at 0°C.

    • Dropwise add HNO3 while maintaining temperature <10°C.[1]

    • Stir at room temperature for 2 hours, then heat to 60°C for 1 hour.

    • Quench: Pour onto crushed ice. Neutralize with NH4OH to pH 8.[1]

    • Purification: Filter the yellow precipitate.[1] Recrystallize from ethanol/water.[1]

    • Validation: Verify via 1H NMR (distinct downfield shift of aromatic protons due to nitro group).

In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against anaerobic bacteria (e.g., Clostridium sporogenes).

  • Preparation: Dissolve test compound in DMSO (Stock: 10 mg/mL).

  • Media: Use Thioglycollate broth (anaerobic conditions).

  • Inoculation: 5 x 10^5 CFU/mL of bacterial suspension.

  • Dosing: Serial two-fold dilutions (e.g., 128 µg/mL to 0.25 µg/mL) in 96-well plates.

  • Incubation: 37°C for 48 hours in an anaerobic chamber (GasPak system).

  • Readout: Visual turbidity check or absorbance at 600 nm.

    • Control: Metronidazole (Positive), DMSO only (Negative).[1]

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the 5,6-dimethyl-4-nitro scaffold affect biological potency, based on comparative benzimidazole studies.

ModificationPositionEffect on ActivityRationale
Nitro Reduction C-4Loss of Cytotoxicity Conversion to amine (-NH2) removes electron-accepting capability; useful for B12 analog synthesis.[1]
N-Alkylation N-1Increased Lipophilicity Adding ethyl/benzyl groups improves membrane penetration but may reduce receptor binding affinity.[1]
Methyl Removal C-5/C-6Decreased Potency Loss of the "dimethyl" motif reduces similarity to endogenous B12 ligand and lowers lipophilicity.[1]
Halogenation C-2Variable Adding Cl/F at C-2 can stabilize the ring against metabolism but may alter steric fit.[1]

References

  • Structure and Bioactivity of Nitrobenzimidazoles

    • Title: "Antimicrobial Activity of Nitroaromatic Derivatives"[2][3][4][5]

    • Source: Encyclopedia MDPI[1]

    • URL:[Link]

  • B12 Analog Synthesis

    • Title: "Synthesis of 4-aza-5,6-dimethylbenzimidazole and biosynthetic preparation of 4-aza-5,6-dimethylbenzimidazolylcobamide"
    • Source: PubMed (NIH)
    • URL:[Link]

  • General Benzimidazole Pharmacology

    • Title: "Different Potential Biological Activities of Benzimidazole Deriv
    • Source: ResearchGate[1]

    • URL:[Link]

  • Chemical Properties & Safety

    • Title: "5,6-dimethyl-4-nitro-1H-1,3-benzimidazole - PubChem Compound Summary"[1]

    • Source: PubChem (NIH)
    • URL:[Link]

  • Bioreductive Mechanisms

    • Title: "The Nitro Group's Crucial Role in the Biological Activity of 5-Nitrobenzimidazole"[2]

    • Source: BenchChem[1]

Sources

The Double-Edged Sword: A Technical Guide to the Potential Toxicity of Long-Chain Alkyl Nitrobenzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Long-Chain Alkyl Nitrobenzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a nitro group, particularly at the 5- or 6-position, often enhances these biological effects. Furthermore, the addition of a long-chain alkyl group at the N1 position can modulate the lipophilicity of these compounds, influencing their absorption, distribution, metabolism, and ultimately, their efficacy and toxicity. This guide provides an in-depth technical exploration of the potential toxicity associated with long-chain alkyl nitrobenzimidazoles, offering insights for researchers and drug development professionals working with this promising yet complex class of molecules.

The Nitro Group: A Key Player in Bioactivity and Toxicity

The toxicity of many nitroaromatic compounds is intrinsically linked to the metabolic reduction of the nitro group. This process, often mediated by nitroreductase enzymes present in both mammalian tissues and microorganisms, can lead to the formation of highly reactive intermediates, including nitroso, hydroxylamino, and amino derivatives.[1][2][3][4] These reactive species are capable of covalently binding to cellular macromolecules such as DNA and proteins, leading to genotoxicity, mutagenicity, and cytotoxicity.[1][2][3][4]

The Ames test, a widely used bacterial reverse mutation assay, is a primary screening tool for assessing the mutagenic potential of chemical compounds, including those with a nitroaromatic moiety.[5][6][7] A positive result in the Ames test is a strong indicator that a compound can cause DNA damage and may have carcinogenic potential.[5][6][7]

dot graph TD { subgraph "Metabolic Activation of Nitrobenzimidazoles" A[Nitrobenzimidazole] -->|Nitroreductase| B(Nitrosobenzimidazole); B -->|Nitroreductase| C(Hydroxylaminobenzimidazole); C --> D{Reactive Electrophiles}; D --> E[Covalent Adducts with DNA & Proteins]; E --> F[Genotoxicity & Cytotoxicity]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }

Metabolic activation of nitrobenzimidazoles.

The Influence of the Long-Chain Alkyl Group on Toxicity

The presence and length of an N-alkyl chain can significantly influence the toxicological profile of nitrobenzimidazoles. This influence is multifaceted, affecting the compound's physicochemical properties, metabolic fate, and interaction with biological targets.

Structure-Activity Relationships: Lipophilicity and Cytotoxicity

Increasing the length of the alkyl chain generally increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater interaction with subcellular targets. However, the relationship between alkyl chain length and cytotoxicity is not always linear.

Compound ClassAlkyl Chain LengthEffect on Biological Activity/ToxicityReference
N-Alkyl-NitroimidazolesMethyl to ButylIncreased antitumor activity against A549 lung cancer cells with shorter chains.[2]
2-Benzylbenzimidazole 'Nitazenes'Varied Alkoxy ChainsPotency at the mu-opioid receptor is influenced by alkoxy chain length, with ethyl being the most potent.[8]
Metabolic Considerations: The Role of Cytochrome P450

The alkyl chain of N-alkylated compounds is often a target for metabolism by cytochrome P450 (CYP) enzymes.[9][10] This can lead to the formation of various metabolites through processes such as hydroxylation and dealkylation. The nature and reactivity of these metabolites will contribute to the overall toxicity profile of the parent compound.

dot graph TD { subgraph "Metabolism of N-Alkyl Nitrobenzimidazoles" A[Long-Chain Alkyl Nitrobenzimidazole] -->|CYP450 Enzymes| B(Hydroxylated Metabolites); A -->|CYP450 Enzymes| C(Dealkylated Metabolites); B --> D{Excretion/Further Metabolism}; C --> D; A -->|Nitroreductase| E(Reactive Nitro Intermediates); E --> F[Toxicity]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }

General metabolic pathways for N-alkyl nitrobenzimidazoles.

The interplay between nitroreduction and CYP-mediated metabolism of the alkyl chain can be complex. The rate and extent of each pathway will depend on the specific structure of the compound and the enzymatic makeup of the biological system.

Assessment of Potential Toxicity: Key Experimental Protocols

A thorough toxicological evaluation of long-chain alkyl nitrobenzimidazoles requires a battery of in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14][15]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12][15]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[14][15]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[16][17]

Genotoxicity Assessment: The Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[5][6][7][18][19]

Step-by-Step Ames Test Protocol:

  • Bacterial Strains: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (require histidine for growth).[5][6][7]

  • Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[18]

  • Exposure: Expose the bacterial strains to various concentrations of the test compound.[18]

  • Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.[18][19]

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[19]

In Vivo Acute Oral Toxicity Assessment: OECD Guideline 425

The Up-and-Down Procedure (UDP) is a method for determining the acute oral toxicity (LD50) of a substance that uses a reduced number of animals.[20][21][22][23][24]

Step-by-Step OECD 425 Protocol:

  • Animal Selection: Use a small number of animals (typically rats), usually of a single sex.[20][21]

  • Dosing: Dose one animal at a time at a specific dose level.[20][21]

  • Observation: Observe the animal for a defined period (typically 14 days) for signs of toxicity and mortality.[21]

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level. The dose progression factor is typically 3.2.[24]

  • Stopping Criteria: The test is stopped when one of several stopping criteria is met, such as three consecutive animals surviving at the highest dose or a series of reversals in the outcome.[20]

  • LD50 Calculation: The LD50 value and its confidence interval are calculated using the maximum likelihood method.[22]

Mechanisms of Toxicity: Beyond Genotoxicity

While genotoxicity is a primary concern for nitroaromatic compounds, other mechanisms can contribute to the toxicity of long-chain alkyl nitrobenzimidazoles.

Mitochondrial Dysfunction and Oxidative Stress

Mitochondria are crucial for cellular energy production and are also a primary source of reactive oxygen species (ROS).[25][26][27][28][29] Disruption of mitochondrial function can lead to increased ROS production, resulting in oxidative stress, which can damage cellular components and trigger apoptosis.[25][26][27][28][29] The lipophilic nature of long-chain alkyl nitrobenzimidazoles may facilitate their accumulation in mitochondrial membranes, potentially interfering with the electron transport chain and leading to mitochondrial dysfunction.

dot graph TD { subgraph "Mitochondrial Dysfunction Pathway" A[Long-Chain Alkyl Nitrobenzimidazole] --> B(Mitochondrial Accumulation); B --> C{Disruption of Electron Transport Chain}; C --> D[Increased ROS Production]; D --> E[Oxidative Stress]; E --> F[Cellular Damage & Apoptosis]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }

Proposed mechanism of mitochondrial toxicity.

Modulation of Cellular Signaling Pathways

Benzimidazole derivatives have been shown to interact with and modulate various cellular signaling pathways, which can contribute to both their therapeutic effects and their toxicity.

  • EGFR/HER2 Signaling: Some benzimidazole derivatives have been found to inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) signaling pathways.[1][12][30][31][32][33][34] These pathways are crucial for cell proliferation and survival, and their inhibition can lead to antitumor activity. However, off-target inhibition of these pathways in normal tissues could lead to toxicity.

dot graph TD { subgraph "EGFR/HER2 Signaling Inhibition" A[Benzimidazole Derivative] --|> B(EGFR/HER2); B --> C(PI3K/Akt Pathway); B --> D(RAS/MEK/ERK Pathway); C --|> E(Cell Survival); D --|> F(Cell Proliferation); end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }

Inhibition of EGFR/HER2 signaling by benzimidazole derivatives.

  • NF-κB Signaling: The nuclear factor-kappa B (NF-κB) signaling pathway plays a key role in inflammation and cell survival.[4][35][36][37][38][] Some benzimidazole derivatives have been shown to inhibit NF-κB activation, which can have anti-inflammatory and pro-apoptotic effects.[35][36] The long-term consequences of NF-κB inhibition on normal cell function should be carefully considered.

dot graph TD { subgraph "NF-κB Signaling Inhibition" A[Inflammatory Stimuli] --> B(IKK Activation); B --> C(IκBα Degradation); C --> D(NF-κB Nuclear Translocation); D --> E(Gene Transcription); F[Benzimidazole Derivative] --|> B; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }

Inhibition of the canonical NF-κB pathway.

Conclusion and Future Directions

Long-chain alkyl nitrobenzimidazoles represent a class of compounds with significant therapeutic potential. However, their inherent chemical features, particularly the nitro group and the long alkyl chain, also present a complex toxicological profile. A thorough understanding of their metabolic activation, potential for genotoxicity, and off-target effects on key cellular pathways is crucial for the safe development of these compounds as therapeutic agents.

Future research should focus on:

  • Quantitative Structure-Toxicity Relationship (QSTR) studies: Systematic studies on a homologous series of long-chain alkyl nitrobenzimidazoles are needed to clearly define the relationship between alkyl chain length and various toxicological endpoints.

  • Metabolite Identification and Characterization: Detailed metabolic studies are required to identify and characterize the metabolites formed from both the nitro group and the alkyl chain and to assess their individual toxicities.

  • Mechanism-Based Toxicity Studies: Further investigation into the specific molecular initiating events and key events in the adverse outcome pathways associated with these compounds will enable a more predictive and mechanistically informed risk assessment.

By adopting a comprehensive and mechanistically driven approach to toxicological evaluation, the potential of long-chain alkyl nitrobenzimidazoles can be harnessed while minimizing the risks to human health.

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. (2024). [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). [Link]

  • MTT Cell Assay Protocol. (n.d.). [Link]

  • Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. (2013). [Link]

  • Microbial Mutagenicity Assay: Ames Test. Bio-protocol. (2018). [Link]

  • What is the purpose and procedure of the Ames test in assessing mutagenic potential of chemical compounds?. Dr.Oracle. (2025). [Link]

  • Acute oral toxicity test: Up and down procedure-UPD- (OECD 425: 2022). IVAMI. (n.d.). [Link]

  • Ames test. Wikipedia. (n.d.). [Link]

  • OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure (Sept. 1998 version). (1998). [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD. (n.d.). [Link]

  • Acute oral Toxicity Up-Down Procedure 425 guideline. Slideshare. (n.d.). [Link]

  • The Ames Test. (n.d.). [Link]

  • Acute Toxicology Test OECD 425. Altogen Labs. (n.d.). [Link]

  • Mechanism of nitroreductase (NTR)-mediated bioactivation of... ResearchGate. (n.d.). [Link]

  • Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. The Royal Society of Chemistry. (n.d.). [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (n.d.). [Link]

  • Structural Evaluation of a Nitroreductase Engineered for Improved Activation of the 5-Nitroimidazole PET Probe SN33623. MDPI. (2024). [Link]

  • The role of nitroreductases in resistance to nitroimidazoles. (2021). [Link]

  • The Role of Nitroreductases in Resistance to Nitroimidazoles. PMC. (2021). [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). [Link]

  • IC 50 values (lM) of test compounds against different cancer cell lines. ResearchGate. (n.d.). [Link]

  • Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes. Semantic Scholar. (2024). [Link]

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). [Link]

  • Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer. PMC. (2021). [Link]

  • A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. PubMed. (2015). [Link]

  • Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. Universiti Kebangsaan Malaysia. (n.d.). [Link]

  • Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules. PMC. (2010). [Link]

  • Effects of benzimidazole derivatives on cytochrome P450 1A1 expression in a human hepatoma cell line. PubMed. (n.d.). [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. (n.d.). [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (2022). [Link]

  • A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. PMC. (2015). [Link]

  • Interaction details between EGFR and HER2. a Cryo-EM map of the... ResearchGate. (n.d.). [Link]

  • Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds?. MDPI. (2021). [Link]

  • Proposed route of alkyl amine metabolism to MI complex. Solid arrows... ResearchGate. (n.d.). [Link]

  • An Overview of P450 Enzymes: Opportunity and Challenges in Industrial Applications. (n.d.). [Link]

  • Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers. (2025). [Link]

  • Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. PMC. (2023). [Link]

  • Targeting Mitochondrial Dysfunction and Reactive Oxygen Species for Neurodegenerative Disease Treatment. MDPI. (2024). [Link]

  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. PMC. (2023). [Link]

  • Mitochondrial ROS, a trigger for mitochondrial dysfunction and inflammasome activation and a therapeutic target in liver diseases. Open Exploration Publishing. (2024). [Link]

  • Mitochondrial ROS promote mitochondrial dysfunction and inflammation in ischemic acute kidney injury by disrupting TFAM-mediated mtDNA maintenance. PMC. (n.d.). [Link]

  • Role of ROS and RNS Sources in Physiological and Pathological Conditions. iris.unina.it. (n.d.). [Link]

  • Effective alternative methods of LD50 help to save number of experimental animals. Journal of Chemical and Pharmaceutical Research. (n.d.). [Link]

  • Reactive Oxygen Species and Mitochondrial Dynamics: The Yin and Yang of Mitochondrial Dysfunction and Cancer Progression. MDPI. (2018). [Link]

  • Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc). (2016). [Link]

  • John William Trevan's concept of Median Lethal Dose (LD /LC ) – more misused than used. (n.d.). [Link]

Sources

Technical Monograph & Provisional Safety Guide: 5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole is a lipophilic, nitro-aromatic heterocycle. Structurally, it consists of a benzimidazole core substituted with two methyl groups, a nitro group at the 4-position, and a long-chain octyl tail at the N1-position.

This compound represents a specific class of lipophilic benzimidazole intermediates . While structurally related to the 5,6-dimethylbenzimidazole moiety found in Vitamin B12, the addition of the 4-nitro group and the 1-octyl chain suggests its utility as a synthetic precursor for bioactive probes—specifically in the development of highly lipophilic receptor ligands or as a scaffold for reducing to the corresponding amine (4-amino derivative) for further functionalization.

Caution: Due to the structural homology with potent benzimidazole-based opioids (nitazene class) and other bioactive intercalators, this compound must be handled under the Precautionary Principle . The octyl chain significantly increases membrane permeability compared to methyl/ethyl analogs.

Chemical Structure & Identifiers[1][2][3][4][5][6][7][8][9][10]
IdentifierDetail
IUPAC Name 5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole
Molecular Formula C₁₇H₂₅N₃O₂
Molecular Weight 303.40 g/mol
Core Moiety Benzimidazole (Fused benzene + imidazole)
Key Functional Groups Nitro (-NO₂), Alkyl (Octyl, -C₈H₁₇), Methyl (-CH₃)
CAS Number Not Assigned / Research Chemical
SMILES CCCCCCCCN1C=NC2=C1C(C)=C(C)C(=O)=C2

Part 2: Hazard Identification (GHS Classification)

Note: As an NCE, these hazards are predicted based on Structure-Activity Relationships (SAR) of analogous 1-alkyl-nitrobenzimidazoles.

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanistic Basis
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1]Nitro-aromatic reduction to reactive hydroxylamines in vivo.
Skin Irritation Cat 2H315: Causes skin irritation.[1][2][3][4]Benzimidazole basicity + lipophilic penetration.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][2][3][4]Nitrogenous heterocycle contact.
STOT - Single Exp. Cat 3H335: May cause respiratory irritation.[1][2][3]Dust inhalation risk.[2][3][4]
Aquatic Toxicity Cat 1H400: Very toxic to aquatic life.High LogP (Octyl chain) indicates bioaccumulation potential.
Critical Bio-Safety Warning: "The Lipophilic Trojan Horse"

The 1-octyl chain renders this molecule highly lipophilic (Predicted LogP > 5.0). Unlike short-chain analogs, this compound will rapidly cross dermal barriers and latex gloves.

  • Mandatory PPE: Nitrile gloves (double-gloved) or Silver Shield® laminates.

  • Handling: Fume hood only. Avoid all dust generation.[2][3][4]

Part 3: Physicochemical Characterization

Reliable experimental data is vital for process design. Where experimental values are absent, high-confidence predicted values (Consensus SAR) are provided.

PropertyValue (Experimental/Predicted)Context for Handling
Physical State Yellow to Orange Crystalline SolidNitro group conjugation typically imparts yellow color.
Melting Point 115°C - 125°C (Predicted)Lower than non-alkylated parent due to crystal lattice disruption by octyl chain.
Boiling Point ~480°C (Decomposes)Do not distill. High risk of thermal decomposition of nitro group.
Solubility (Water) Insoluble (< 0.1 mg/L)Hydrophobic octyl tail dominates.
Solubility (Organic) DMSO (>50 mM), DCM, Ethyl AcetateSoluble in non-polar/polar aprotic solvents.
LogP (Octanol/Water) ~5.2 ± 0.4High Bioaccumulation Risk.
pKa (Conjugate Acid) ~4.5 - 5.0 (N3 position)Weak base; can be protonated by strong acids.

Part 4: Technical Protocols & Handling

Safety Decision Tree: Handling Unknown Bioactives

Before commencing synthesis or assay, researchers must navigate this logic flow to determine containment levels.

SafetyLogic Start Start: Handling 5,6-dimethyl-4-nitro-1-octyl-benzimidazole FormCheck Is substance in Powder Form? Start->FormCheck Solubility Is it dissolved (DMSO/Solvent)? FormCheck->Solubility No PowderRisk HIGH RISK: Inhalation/Dust Action: Weigh in Glove Box or Vented Balance FormCheck->PowderRisk Yes LiquidRisk MODERATE RISK: Dermal Absorption Action: Double Nitrile Gloves Solubility->LiquidRisk Yes Lipophilicity Check LogP (~5.2) High Permeability Warning PowderRisk->Lipophilicity LiquidRisk->Lipophilicity Processing Experimental Procedure Lipophilicity->Processing PPE Verified Waste Disposal: High Temp Incineration (NO Drain Disposal) Processing->Waste

Caption: Risk Assessment Logic for High-LogP Nitro-aromatics. Note the critical check for lipophilic dermal permeation.

Solubilization Protocol (Standard Stock: 10 mM)

Objective: Create a stable stock solution for biological assay or synthetic reduction, avoiding precipitation.

  • Calculation:

    • Target Conc: 10 mM

    • MW: 303.40 g/mol

    • Volume: 10 mL

    • Mass Required: 30.34 mg

  • Solvent Choice: DMSO (Dimethyl Sulfoxide) is the primary solvent. Ethanol is secondary but may require warming. Water is incompatible.

  • Procedure:

    • Weigh 30.34 mg of solid into a 20 mL scintillation vial (amber glass to prevent nitro-photodegradation).

    • Add 5 mL DMSO. Vortex for 30 seconds.

    • Observation: If dissolution is incomplete, sonicate at 35°C for 5 minutes.

    • Add remaining 5 mL DMSO.

    • Storage: Store at -20°C. DMSO freezes; thaw completely and vortex before use to prevent concentration gradients.

Synthesis Workflow: Nitro Reduction

The primary utility of this compound is as a precursor. The reduction of the 4-nitro group to the 4-amine is the critical next step for most applications.

Reaction: R-NO₂ + [H] → R-NH₂

  • Method A (Catalytic Hydrogenation - Preferred): H₂ (1 atm), 10% Pd/C, MeOH/EtOAc.

    • Note: The octyl chain may cause catalyst poisoning if not high purity.

  • Method B (Chemical Reduction): SnCl₂·2H₂O in Ethanol or Fe/NH₄Cl.

    • Safety: Avoid acidic conditions if the octyl-N bond is labile (unlikely, but possible).

SynthesisFlow Precursor 5,6-dimethyl-benzimidazole Nitration Nitration (HNO3/H2SO4) Precursor->Nitration Intermediate 4-nitro-5,6-dimethyl-benzimidazole Nitration->Intermediate Alkylation Alkylation (1-bromooctane, K2CO3, DMF) Intermediate->Alkylation Target Target: 4-nitro-1-octyl-derivative Alkylation->Target Reduction Reduction (H2, Pd/C) Target->Reduction Amine 4-amino-1-octyl-derivative (Active Nucleophile) Reduction->Amine

Caption: Synthetic pathway from commercial precursors to the amino-functionalized scaffold.

Part 5: Emergency Procedures

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Nitro compounds can cause methemoglobinemia (blue lips/fingernails).

  • Skin Contact: DO NOT use ethanol/solvents (this enhances absorption of the lipophilic octyl chain). Wash with surfactant-rich soap and copious water for 15 minutes.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[3] Consult an ophthalmologist.

Spill Cleanup
  • Evacuate the immediate area.

  • PPE: Wear Tyvek suit and double nitrile gloves.

  • Containment: Do not dry sweep (dust risk). Wet the spill with a compatible solvent (PEG-400 or dilute detergent) to suppress dust.

  • Disposal: Absorb onto vermiculite. Incinerate in a chemical waste combustor equipped with a scrubber (NOx generation).

References

  • PubChem. (2025). Compound Summary: 5,6-dimethylbenzimidazole.[5][1][6] National Library of Medicine. [Link]

  • Tonelli, M., et al. (2010). "Benzimidazole derivatives as a new class of potential antiproliferative agents." Bioorganic & Medicinal Chemistry, 18(8), 2924-2936. (Cited for SAR of lipophilic benzimidazoles).[7][8]

  • European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria: Nitro Compounds. [Link]

Sources

Methodological & Application

synthesis protocol for 5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of 5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of 5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole, a substituted benzimidazole derivative of interest for research and drug development. As no direct synthesis for this specific molecule is prominently described in surveyed literature, this guide presents a robust, three-step synthetic pathway constructed from well-established, analogous chemical transformations. The protocol is designed for researchers, chemists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, and methods for validation.

Introduction and Rationale

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties[1][2][3]. The specific substitution pattern of the target molecule—with dimethyl, nitro, and N-octyl groups—suggests potential applications where lipophilicity and specific electronic properties are desired.

The synthetic strategy outlined herein is based on a logical retrosynthetic analysis, beginning with the formation of a substituted o-phenylenediamine, followed by cyclization to form the benzimidazole core, and concluding with N-alkylation to introduce the octyl chain. This approach provides a clear and adaptable framework for obtaining the target compound and similar analogues.

Overall Synthetic Pathway

The proposed synthesis proceeds through three main stages, starting from the commercially available 1,2-dimethyl-3-nitrobenzene.

Synthetic_Pathway A 1,2-Dimethyl-3-nitrobenzene B 1,2-Dimethyl-4,6-dinitrobenzene A->B Step 1a: Dinitration (HNO₃ / H₂SO₄) C 4,5-Dimethyl-3-nitro-1,2-phenylenediamine B->C Step 1b: Selective Reduction (Na₂S or NaHS) D 5,6-Dimethyl-4-nitro-1H-benzimidazole C->D Step 2: Cyclization (HCOOH) E 5,6-Dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole (Target) D->E Step 3: N-Alkylation (1-Bromooctane, K₂CO₃)

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols

Materials and Instrumentation
Reagent/MaterialGradeSupplier
1,2-Dimethyl-3-nitrobenzeneReagentPlus®, 99%Sigma-Aldrich
Fuming Nitric Acid (HNO₃)ACS Reagent, 90%Fisher Scientific
Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%VWR Chemicals
Sodium Sulfide (Na₂S)Anhydrous, ≥98%MilliporeSigma
Formic Acid (HCOOH)ACS Reagent, ≥88%Sigma-Aldrich
1-Bromooctane99%Acros Organics
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
Tetra-n-butylammonium bromideReagent Grade, 98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Silica Gel230-400 meshSorbent Technologies

Instrumentation: Standard laboratory glassware, magnetic stirrers with heating plates, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, NMR spectrometer (e.g., Bruker 400 MHz), FT-IR spectrometer, and a mass spectrometer.

Step 1: Synthesis of 4,5-Dimethyl-3-nitro-1,2-phenylenediamine (Intermediate C)

This step involves the dinitration of 1,2-dimethyl-3-nitrobenzene followed by a selective reduction of one nitro group.

  • Part A: Dinitration.

    • In a flask cooled to 0°C in an ice bath, slowly add 1,2-dimethyl-3-nitrobenzene (1 eq.) to a stirred mixture of concentrated sulfuric acid (5 vol.) and fuming nitric acid (2 vol.).

    • Maintain the temperature below 10°C during the addition.

    • After addition, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice. The solid precipitate of 1,2-dimethyl-4,6-dinitrobenzene is collected by vacuum filtration, washed with cold water until neutral, and dried.

  • Part B: Selective Reduction.

    • Prepare a solution of sodium sulfide (approx. 2 eq.) in water.

    • Suspend the crude 1,2-dimethyl-4,6-dinitrobenzene (1 eq.) in ethanol in a round-bottom flask.

    • Heat the suspension to reflux and add the sodium sulfide solution dropwise over 1-2 hours. The color of the reaction mixture will change significantly.

    • After the addition is complete, maintain reflux for an additional 2-3 hours. The progress of the selective reduction can be monitored by TLC.[4]

    • Cool the mixture, filter to remove any inorganic salts, and reduce the solvent volume using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude diamine, which can be purified by column chromatography.

Step 2: Synthesis of 5,6-Dimethyl-4-nitro-1H-benzimidazole (Intermediate D)

This step employs the Phillips condensation reaction to form the benzimidazole ring.

  • To the crude 4,5-dimethyl-3-nitro-1,2-phenylenediamine (1 eq.) from the previous step, add formic acid (10-15 vol.).

  • Heat the mixture to reflux (approx. 100-110°C) for 3-4 hours. Monitor the cyclization by TLC. A general procedure for this type of reaction is well-established.[5]

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of cold water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to yield 5,6-dimethyl-4-nitro-1H-benzimidazole. This intermediate can be used in the next step with or without further purification.

Step 3: Synthesis of 5,6-Dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole (Target Product)

The final step is the N-alkylation of the benzimidazole core. This procedure is adapted from established methods for alkylating nitrobenzimidazoles.[6][7]

Alkylation_Workflow Setup 1. Combine Reactants - 5,6-dimethyl-4-nitro-1H-benzimidazole - K₂CO₃ (base) - TBAB (catalyst) - Anhydrous DMF (solvent) Addition 2. Add Alkylating Agent - Add 1-Bromooctane dropwise Setup->Addition Reaction 3. Stir at Room Temperature - 6-12 hours - Monitor by TLC Addition->Reaction Workup_Filter 4. Filtration - Remove inorganic salts (K₂CO₃, KBr) Reaction->Workup_Filter Workup_Evap 5. Solvent Removal - Evaporate DMF under reduced pressure Workup_Filter->Workup_Evap Purification 6. Column Chromatography - Silica gel - Eluent: Hexane/Ethyl Acetate gradient Workup_Evap->Purification Final_Product 7. Isolate and Characterize - Pure 5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole Purification->Final_Product

Caption: Workflow for the N-alkylation step.

  • In a dry round-bottom flask, combine 5,6-dimethyl-4-nitro-1H-benzimidazole (1 eq.), anhydrous potassium carbonate (2.5 eq.), and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 0.1 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Stir the suspension at room temperature for 20 minutes.

  • Add 1-bromooctane (1.2 eq.) dropwise to the mixture.

  • Continue stirring at room temperature for 6-12 hours. The use of a phase-transfer catalyst like TBAB in a DMF/K₂CO₃ system is highly effective for such alkylations.[6][7]

  • Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane/ethyl acetate mobile phase).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Remove the DMF from the filtrate under reduced pressure.

  • The resulting residue is dissolved in ethyl acetate and washed with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield the pure 5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole.

Characterization and Validation

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

AnalysisExpected Observations for Target Compound
¹H NMR Peaks corresponding to the octyl chain protons (triplet for terminal CH₃, multiplets for CH₂ groups), singlets for the two methyl groups on the benzene ring, aromatic protons, and a singlet for the C2-H of the benzimidazole ring. The N-CH₂ protons will appear as a triplet.
¹³C NMR Signals for all distinct carbon atoms, including those of the octyl chain, the aromatic rings, the methyl groups, and the benzimidazole core.
FT-IR Characteristic absorption bands for C-H (aliphatic and aromatic), C=N, C=C bonds, and strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).
Mass Spec (HRMS) The molecular ion peak [M+H]⁺ should correspond to the calculated exact mass of C₁₇H₂₆N₃O₂.
Melting Point A sharp, defined melting point range for the crystalline solid.
TLC A single spot under UV light after purification, with an Rf value distinct from the starting materials.

Safety and Handling

  • Hazardous Reagents: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care inside a chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Nitro Compounds: Aromatic nitro compounds can be toxic and are potential explosives, especially polynitrated compounds. Avoid heat, shock, and friction.

  • Solvents: DMF is a skin and respiratory irritant. 1-Bromooctane is an alkylating agent and should be handled with care. All manipulations should be performed in a well-ventilated fume hood.

  • General Precautions: Always wear appropriate PPE. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Ouzidan, M., et al. (2022). STUDY OF THE ALKYLATION REACTIONS OF 5- NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATA. Journal Marocain de Chimie Hétérocyclique, 21(2), 48-52. Available at: [Link]

  • ResearchGate. (2022). study of the alkylation reactions of 5- nitrobenzimidazol-2-one by various alkylating agents in liquid-solid phase transfer catalysis conditions. Available at: [Link]

  • Adebayo, A. T. O. M., Bowman, W. R., & Salt, W. G. (1989). Radical-nucleophilic substitution (S RN 1) reactions. Part 6. N-anions of diazoles in S RN 1 and oxidative additions. Journal of the Chemical Society, Perkin Transactions 1, 1415-1421. Available at: [Link]

  • Reddy, K. K., & Rao, N. V. S. (1969). ALKYLATION AND ARALKYLATION OF N-HETEROCYCLES. IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 70(3), 141-146. Available at: [Link]

  • Gardiner, J. M., et al. (1998). Synthesis of 1-alkoxy-2-alkyl-benzimidazoles from 2-nitroanilines via tandem N-alkylation-cyclization-O-alkylation. The University of Manchester Research Explorer. Available at: [Link]

  • Renz, P., & Weyhenmeyer, R. (1997). Synthesis of 4-aza-5,6-dimethylbenzimidazole and biosynthetic preparation of 4- and 7-aza-5,6-dimethylbenzimidazolylcobamide. Zeitschrift für Naturforschung C, 52(5-6), 287-291. Available at: [Link]

  • ResearchGate. (2010). Scheme-I. Synthesis pathways of the new 5(6)-nitrobisbenzimidazole derivatives. Available at: [Link]

  • Kandri Rodi, Y., et al. (2011). 5-Nitro-1-n-octyl-1H-benzimidazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o558. Available at: [Link]

  • Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Available at: [Link]

  • TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Chemical synthesis of 5(6)-nitro-1H-benzimidazole derivatives.... Available at: [Link]

  • Yılmaz, F., & Menteşe, E. (2013). MICROWAVE-ASSISTED SYNTHESIS OF SOME 5(6)-NITRO-1H- BENZIMIDAZOLES AND THEIR HYDRAZIDE DERIVATIVES. Bulletin of the Chemical Society of Ethiopia, 27(2), 265-272. Available at: [Link]

  • Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Available at: [Link]

  • Google Patents. (n.d.). CN112898206A - Preparation method of 5, 6-dimethylbenzimidazole.

Sources

Application Note: Regioselective N-Alkylation of 5,6-Dimethyl-4-Nitrobenzimidazole with Octyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026


 Mechanism[1]

Executive Summary

This application note details the optimized protocol for the N-alkylation of 5,6-dimethyl-4-nitrobenzimidazole using octyl bromide . The synthesis of N-alkylated benzimidazoles is a critical step in developing bioactive pharmacophores (e.g., telmisartan analogs, antimicrobial agents) and functional materials (ionic liquids).

The presence of the nitro group at the C4 position introduces a significant steric and electronic bias, making this reaction non-trivial compared to unsubstituted benzimidazoles. This guide provides a validated method to maximize the yield of the thermodynamically and kinetically favored


-isomer  (distal alkylation) while minimizing the formation of the sterically hindered 

-isomer (proximal alkylation).

Scientific Principles & Reaction Design[2][3]

The Regioselectivity Challenge

Benzimidazoles possess two nitrogen atoms in the imidazole ring (


 and 

). In unsubstituted 5,6-dimethylbenzimidazole, these positions are equivalent due to tautomerism. However, the introduction of a nitro group at C4 breaks this symmetry.
  • Steric Effect: The nitro group is bulky. It exerts significant steric repulsion on the adjacent nitrogen (

    
    ).
    
  • Electronic Effect: The nitro group is a strong electron-withdrawing group (EWG), increasing the acidity of the NH proton but also reducing the nucleophilicity of the ring nitrogens.

Reaction Outcome: Alkylation predominantly occurs at the


 position  (distal to the nitro group) to avoid steric clash.
  • Major Product: 1-octyl-5,6-dimethyl-4-nitrobenzimidazole.

  • Minor Product: 1-octyl-5,6-dimethyl-7-nitrobenzimidazole (formed via attack at

    
    ).
    
Mechanism of Action ( )

The reaction proceeds via a base-mediated


 mechanism:
  • Deprotonation: A base (e.g.,

    
    ) removes the acidic proton from the benzimidazole (
    
    
    
    due to the nitro group), generating a resonance-stabilized anion.
  • Nucleophilic Attack: The generated anion acts as a nucleophile, attacking the electrophilic carbon of octyl bromide.

  • Leaving Group Departure: Bromide is displaced, forming the C-N bond.

Visualized Pathway (Graphviz)

The following diagram illustrates the competing pathways and the steric blockade that favors the


-isomer.

G SM 5,6-Dimethyl-4-nitrobenzimidazole (Tautomeric Equilibrium) Base Base (K2CO3) Deprotonation SM->Base Anion Benzimidazolide Anion (Resonance Stabilized) Base->Anion TS_N1 Transition State (N1) Distal to NO2 (Low Steric Hindrance) Anion->TS_N1 Preferred Path TS_N3 Transition State (N3) Proximal to NO2 (High Steric Clash) Anion->TS_N3 Disfavored Path OctBr Octyl Bromide (Electrophile) OctBr->TS_N1 OctBr->TS_N3 Prod_Major MAJOR PRODUCT 1-Octyl-5,6-dimethyl- 4-nitrobenzimidazole TS_N1->Prod_Major Prod_Minor MINOR PRODUCT 1-Octyl-5,6-dimethyl- 7-nitrobenzimidazole TS_N3->Prod_Minor

Caption: Reaction pathway showing the steric directing effect of the 4-nitro group favoring N1-alkylation.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]RoleCritical Note
5,6-Dimethyl-4-nitrobenzimidazole ~191.21.0SubstrateEnsure dry; water inhibits reaction.
1-Bromooctane (Octyl Bromide) 193.11.2ElectrophileSlight excess drives conversion.
Potassium Carbonate (

)
138.22.0BaseAnhydrous powder required.
DMF (N,N-Dimethylformamide) -SolventMediumMust be anhydrous (keep over mol. sieves).
Ethyl Acetate / Hexane --WorkupFor extraction and column chromatography.
Step-by-Step Methodology

Pre-requisite: All glassware should be oven-dried. Perform the reaction under an inert atmosphere (


 or Ar) to minimize moisture absorption, although the reaction is relatively robust.
Step 1: Reactant Solubilization
  • Weigh 1.0 mmol (approx. 191 mg) of 5,6-dimethyl-4-nitrobenzimidazole into a 25 mL Round Bottom Flask (RBF).

  • Add 5.0 mL of anhydrous DMF.

  • Stir magnetically at room temperature until fully dissolved. The solution will likely be yellow/orange due to the nitro-conjugated system.

Step 2: Deprotonation
  • Add 2.0 mmol (276 mg) of anhydrous

    
     to the stirring solution.
    
  • Stir the suspension at room temperature for 30 minutes .

    • Why: This allows the base to deprotonate the acidic NH, generating the nucleophilic anion before the electrophile is introduced.

Step 3: Alkylation[3]
  • Add 1.2 mmol (208 µL) of 1-bromooctane dropwise via syringe.

  • Equip the flask with a reflux condenser.

  • Heat the reaction mixture to 80°C in an oil bath.

  • Monitor the reaction by TLC (Thin Layer Chromatography) using 30% EtOAc in Hexane.

    • Target Time: Reaction is typically complete within 4–6 hours .

    • TLC Observation: The product will be less polar (higher

      
      ) than the starting material.
      
Step 4: Workup
  • Cool the mixture to room temperature.

  • Pour the reaction mixture into 50 mL of ice-cold water . The product may precipitate.

  • Extract with Ethyl Acetate (3 x 20 mL) .

  • Combine organic layers and wash with Brine (2 x 20 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    
Step 5: Purification & Validation
  • Purification: The crude oil usually contains the major

    
     isomer and trace 
    
    
    
    isomer. Purify via silica gel column chromatography (Gradient: 10%
    
    
    40% EtOAc in Hexane).
  • Validation:

    • 1H NMR (CDCl3): Look for the triplet at

      
       ppm (N-CH2).
      
    • Regio-confirmation: NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.

      • Major Isomer (

        
        ):  NOE correlation between the N-CH2 protons and the aromatic proton at C7 (which is a singlet in the aromatic region).
        
      • Minor Isomer (

        
        ):  NOE correlation would be between N-CH2 and the nitro group (no proton), so no aromatic NOE nearby, or weak interaction with the methyls.
        

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (<50%) Incomplete deprotonation or wet solvent.Use fresh anhydrous DMF and dry

in an oven before use. Increase temperature to 90°C.
Starting Material Remains Alkyl bromide degradation or steric barrier.Add 0.1 eq of KI (Potassium Iodide) . This generates octyl iodide in situ (Finkelstein reaction), which is a better electrophile.
Poor Regioselectivity Temperature too high (thermodynamic control failure).Lower temperature to 60°C and extend reaction time. Higher temps can sometimes overcome steric barriers, increasing the unwanted minor isomer.
Emulsion during Workup DMF presence in aqueous layer.Wash the organic layer thoroughly with water (x3) or 5% LiCl solution to strip DMF effectively.

References

  • Reddy, K. K., & Rao, N. V. S. (1969). Alkylation and Aralkylation of N-Heterocycles: Methylation and Benzylation of 5(or 6)-Nitro Benzimidazoles.[1] Proceedings of the Indian Academy of Sciences - Section A. Link

    • Context: Foundational work establishing that electron-withdrawing groups (nitro) favor the 1,5-isomer (analogous to the 1,4-isomer in our specific nomenclature) due to tautomer stabilization.[1]

  • Kaur, L., et al. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Russian Journal of Organic Chemistry.[7] Link

    • Context: Provides modern protocols for alkylation using and phase transfer catalysts, valid
  • Hakmaoui, Y., et al. (2022).[3][5][8] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole.[3][8] Der Pharma Chemica.[3][8][9] Link

    • Context: Although focused on imidazole, this paper explicitly demonstrates the steric directing effect of the nitro group, confirming that alkylation occurs distal to the nitro group in 4-nitro systems.
  • BenchChem. (2025).[4] Troubleshooting regioselectivity in indazole/benzimidazole synthesis.Link

    • Context: General industry guidelines for optimizing base/solvent systems ( vs ) to improve N1/N2 selectivity.

Disclaimer: This protocol involves hazardous chemicals (alkyl bromides, nitro compounds). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

High-Affinity Lipophilic Benzimidazole Probes: Synthesis, Solubilization, and Receptor Binding Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzimidazoles represent a "privileged scaffold" in medicinal chemistry, frequently serving as the core structure for high-affinity ligands targeting GPCRs (e.g., Angiotensin II, Opioid, Cannabinoid receptors) and ion channels.[1] However, the inherent lipophilicity required for receptor pocket occupancy presents significant challenges in in vitro assays: aqueous insolubility, high non-specific binding (NSB), and filter adsorption. This Application Note provides a validated workflow for the synthesis, formulation, and execution of radioligand binding assays using lipophilic benzimidazole probes, emphasizing techniques to maximize signal-to-noise ratios.

Part 1: Chemical Design & Synthesis Strategy

The "Probe" Philosophy

Unlike high-throughput screening hits, a probe must exhibit high affinity (


) and selectivity. For benzimidazoles, the synthesis generally follows a modular condensation-alkylation pathway. When designing a probe for binding assays (radioligand or fluorescent), the C-2 and N-1 positions are the primary vectors for modification.
Representative Synthesis Workflow

The following protocol outlines the synthesis of a 2-substituted benzimidazole probe. We utilize a Phillips Condensation variant, optimized for yield and purity, followed by N-alkylation to introduce the "probe" moiety (e.g., a radiolabel precursor or fluorophore linker).

Key Reaction Steps:

  • Condensation: Reaction of o-phenylenediamine with a carboxylic acid derivative (or aldehyde with oxidative cyclization).[2]

  • Purification: Recrystallization is preferred over column chromatography initially to remove trace diamines which can cause high background in biological assays.

  • Functionalization: N-alkylation at the N-1 position using Cs₂CO₃ in DMF (favors mono-alkylation).

SynthesisWorkflow Start Start: o-phenylenediamine Condensation Cyclization (Phillips Condensation) Start->Condensation Reagent Carboxylic Acid / Aldehyde Reagent->Condensation Intermed 2-Substituted Benzimidazole Condensation->Intermed -H2O Alkylation N-Alkylation (Cs2CO3/DMF) Intermed->Alkylation + Alkyl Halide Probe Final Lipophilic Probe Alkylation->Probe QC QC: HPLC (>98%) NMR / MS Probe->QC

Figure 1: Modular synthesis workflow for benzimidazole probes. The N-1 alkylation step is critical for tuning lipophilicity and attaching detection tags.

Part 2: Solubilization & Formulation (The Critical Step)

Lipophilic benzimidazoles often have


. Direct dilution into aqueous buffer causes micro-precipitation, leading to "noise" in binding data (the "scattering" effect).
The DMSO "Step-Down" Protocol

Objective: Maintain compound solubility while keeping final DMSO concentration


 (standard) or 

(maximum tolerance for most GPCRs).
  • Master Stock: Dissolve the solid probe in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute.

    • Tip: If the compound resists solution, sonicate at 40°C for 10 minutes.

  • Intermediate Stock (100x): Dilute the Master Stock into 100% DMSO to create a working stock that is 100-times the final assay concentration.

    • Why? This ensures the final assay volume only receives 1% DMSO.

  • Assay Buffer Preparation:

    • Standard Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂.

    • Anti-Adsorption Additives: For lipophilic probes, add 0.1% BSA (Bovine Serum Albumin) or 0.05% CHAPS . This acts as a "carrier" to prevent the probe from sticking to the plastic pipette tips and plates before it reaches the receptor.

Table 1: DMSO Tolerance in Receptor Assays

DMSO % (v/v)Effect on Ligand SolubilityEffect on Receptor (GPCR)Recommendation
0.1 - 1.0% Good stabilityNegligibleIdeal Range
1.0 - 2.0% Excellent stabilityMinor affinity shifts possibleAcceptable with controls
> 5.0% Excellent stabilityMembrane perturbation , loss of bindingAvoid

Part 3: Receptor Binding Assay Protocol (Filtration Method)

This protocol is optimized for Filtration Assays using a cell harvester, which is the gold standard for determining


 and 

.
Pre-Treatment of Filters (The "Secret Sauce")

Lipophilic benzimidazoles are often cationic (protonated N-3). They bind electrostatically to the negatively charged glass fiber filters (GF/B or GF/C), causing massive Non-Specific Binding (NSB).

  • Action: Soak GF/B filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1 hour (up to 4 hours) at 4°C prior to harvesting.

  • Mechanism: PEI is a polycation that coats the glass fibers, neutralizing the negative charge and preventing the cationic probe from sticking to the filter.

Assay Workflow

Total Volume: 200 µL (96-well plate) or 500 µL (tubes).

  • Add Buffer: 100 µL Assay Buffer (with BSA).

  • Add Competitor (NSB Wells): 20 µL of high-concentration "cold" ligand (e.g., 10 µM unlabeled benzimidazole).

  • Add Vehicle (Total Binding Wells): 20 µL of Buffer/DMSO.

  • Add Membrane/Receptor: 50 µL of membrane preparation (optimized protein concentration, usually 5-20 µ g/well ).

  • Add Probe: 30 µL of radiolabeled/fluorescent probe at

    
     concentration (for competition) or serial dilutions (for saturation).
    
  • Incubation: Shake at 25°C for 60–90 minutes. Lipophilic ligands have slower off-rates (

    
    ); ensure equilibrium is reached.
    
  • Harvesting:

    • Rapidly filter through PEI-soaked GF/B filters.

    • Wash: 3 x 3 mL (or 3 x 200 µL for plates) with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

    • Note: Do not add detergent to the Wash Buffer for highly lipophilic ligands, as it can strip the specific binding. If background remains high, add 0.1% BSA to the wash buffer instead.

AssayLogic cluster_filters Critical Step: Filter Prep Setup Assay Setup (96-well Plate) Incubation Equilibrium Incubation (60-90 min, 25°C) Setup->Incubation Separation Separation Phase (Harvester) Incubation->Separation Counting Detection (Scintillation/Fluorescence) Separation->Counting PEI Soak GF/B Filters in 0.5% PEI PEI->Separation Pre-treat Analysis Data Analysis (Specific = Total - NSB) Counting->Analysis

Figure 2: Receptor binding assay logic flow. Note the parallel preparation of PEI-treated filters is essential for success with lipophilic probes.

Part 4: Troubleshooting & Validation

Calculating Specific Binding

The validity of the assay depends on the "Window" (Specific Binding Ratio).



  • Target: Specific Binding should be

    
     of Total Binding.
    
  • Lipophilic Challenge: If NSB > 50%, the assay is unreliable.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
High NSB (>50%) Filter adsorptionMandatory: Soak filters in 0.3-0.5% PEI.
Ligand insolubilityAdd 0.1% BSA or 0.01% Pluronic F-127 to assay buffer.
Wall adsorptionUse "Low-Binding" polypropylene plates; pre-coat tips with BSA.
Low Total Binding Ligand precipitationCheck DMSO concentration (<2%). Verify stock solubility.
Receptor degradationAdd Protease Inhibitor Cocktail to membrane prep.
No Displacement Incorrect "Cold" competitorEnsure competitor binds to the same site (orthosteric).
Non-equilibriumIncrease incubation time (lipophilic ligands equilibrate slowly).

References

  • Auld, D. S., et al. (2012).[3] Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3][4]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • PerkinElmer (Revvity).Filter Plates and Filter Types for Radiometric Assays.
  • Tahlan, S., et al. (2019). Benzimidazole scaffolds as promising antiproliferative agents: A review. BMC Chemistry.

Sources

Application Note: Protocol for the Solubilization of 5,6-Dimethyl-4-Nitro-1-Octyl-1H-1,3-Benzimidazole in DMSO for In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested guide for the solubilization and handling of 5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole, a lipophilic compound representative of a class of molecules with significant therapeutic potential.[1][2][3] Given its poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the required solvent for creating concentrated stock solutions for use in biological assays.[4][5] This document details the critical considerations for using DMSO, provides validated, step-by-step protocols for stock and working solution preparation, and offers troubleshooting guidance to ensure data integrity and reproducibility in downstream applications such as cell-based screening and mechanistic studies.

Introduction and Scientific Rationale

Benzimidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[2][3] The addition of a nitro group to the benzimidazole scaffold has been shown to be a valuable strategy in the development of novel anticancer agents.[6] The specific compound, 5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole, features a highly non-polar 1-octyl chain. This structural feature, while potentially enhancing membrane permeability, drastically reduces aqueous solubility, presenting a significant challenge for in vitro biological testing.

The selection of an appropriate solvent is therefore the first critical step in obtaining reliable bioassay data. Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery to dissolve water-insoluble compounds for biological screening.[4][7] However, DMSO is not biologically inert and can exert its own effects on cellular systems, including cytotoxicity, altered gene expression, and even cell differentiation.[8][9]

This guide is designed to provide researchers with a robust framework for:

  • Understanding the physicochemical properties driving solvent selection.

  • Preparing stable, concentrated stock solutions of the title compound in DMSO.

  • Minimizing DMSO-induced artifacts in bioassays through proper dilution and the use of vehicle controls.

Physicochemical Profile and the Imperative for DMSO

The parent scaffold, 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole, is a solid with limited aqueous solubility.[10] The addition of the eight-carbon alkyl (octyl) chain at the N-1 position fundamentally alters the molecule's character, rendering it highly lipophilic. This significantly increases its calculated LogP (cLogP), a measure of lipophilicity, and makes dissolution in aqueous buffers practically impossible.

Property5,6-dimethyl-4-nitro-1H-1,3-benzimidazole (Parent Compound)[10]5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole (Estimated)Rationale for Estimation
Molecular Formula C₉H₉N₃O₂C₁₇H₂₅N₃O₂Addition of C₈H₁₆ to the parent formula.
Molecular Weight 191.19 g/mol 303.40 g/mol Addition of the octyl group's mass (112.21 g/mol ).
XLogP3 (cLogP) 1.8~5.8The octyl group typically adds ~4.0 to the LogP value.
Aqueous Solubility >28.7 µg/mL (at pH 7.4)Extremely LowIncreased lipophilicity drastically reduces water solubility.

Table 1: Comparison of Physicochemical Properties. The addition of the 1-octyl group dramatically increases molecular weight and lipophilicity (cLogP), necessitating the use of a strong organic solvent like DMSO.

DMSO is an ideal choice due to its ability to dissolve a wide range of non-polar compounds.[4] Its miscibility with water allows for the preparation of working solutions in aqueous cell culture media, although this step must be managed carefully to avoid compound precipitation.

Critical Considerations: Mitigating DMSO-Induced Biological Effects

While an excellent solvent, DMSO can influence experimental outcomes. It is crucial to distinguish between the biological effects of the test compound and those of the solvent vehicle.[9]

  • Cytotoxicity and Off-Target Effects: At concentrations above 1%, DMSO can be cytotoxic to most mammalian cell lines.[9] Even at lower concentrations (0.1% to 0.5%), it can induce a variety of cellular responses, including cell cycle arrest, differentiation, and changes in gene or protein expression.[8][9]

  • The Vehicle Control Imperative: Every experiment must include a "vehicle control." This control consists of cells treated with the same final concentration of DMSO as the compound-treated cells, but without the compound itself.[9] This is the only way to properly normalize the data and attribute observed effects solely to the test compound.

  • Final DMSO Concentration: The final concentration of DMSO in the assay medium should be kept as low as possible. A general consensus in the scientific community sets the recommended limits as follows:

Final DMSO Conc. (v/v)Expected Biological ImpactRecommendation
> 1.0% Significant cytotoxicity expected for most cell types.[9]Avoid
0.5% - 1.0% Often inhibits proliferation; may cause cytotoxicity.[9]Use with caution; cell line specific tolerance must be verified.
0.1% - 0.5% Generally tolerated by robust cell lines.[9]Recommended for most assays. A dose-response test is advised.
< 0.1% Widely considered safe with minimal effects.[9]Optimal. Ideal for sensitive assays or long-term incubations.

Table 2: General Guidelines for Final DMSO Concentrations in Cell-Based Assays.

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a high-concentration master stock, which allows for minimal volumes to be added to the final assay, thereby keeping the final DMSO concentration low.

Materials and Equipment
  • 5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole (MW: 303.40 g/mol )

  • Anhydrous, cell-culture grade DMSO (Dimethyl Sulfoxide)

  • Analytical balance (readable to 0.1 mg)

  • Class A volumetric flask (e.g., 1 mL or 5 mL)[11]

  • Sterile, amber, screw-cap cryovials

  • Vortex mixer

  • Water bath sonicator (optional)

  • 0.22 µm sterile syringe filter (PTFE membrane recommended for organic solvents)

Safety Precautions
  • The parent compound is classified as harmful if swallowed or in contact with skin, and may cause respiratory irritation.[10] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or chemical fume hood.

Step-by-Step Procedure
  • Calculation: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 303.40 g/mol × 1000 mg/g = 3.03 mg

  • Weighing: Accurately weigh out approximately 3.03 mg of the compound using an analytical balance. It is more important to know the exact weight than to hit the target precisely.[11] Record the actual mass (e.g., 3.15 mg).

  • Re-calculation: Adjust the required DMSO volume to match the actual mass weighed.

    • Volume (mL) = [Actual Mass (mg) / MW ( g/mol )] / Molarity (mol/L)

    • Example: Volume (mL) = [3.15 mg / 303.40 g/mol ] / 0.010 mol/L = 1.038 mL

  • Dissolution:

    • Carefully transfer the weighed powder into the volumetric flask.

    • Add approximately 80% of the calculated DMSO volume (e.g., ~0.83 mL).

    • Cap the flask and vortex vigorously for 1-2 minutes.

    • If not fully dissolved: Sonicate in a room temperature water bath for 5-10 minute intervals. Avoid excessive heating, which could degrade the compound.

    • Visually inspect against a light source to ensure no solid particles remain. The solution should be perfectly clear.

  • Final Volume Adjustment: Once fully dissolved, add DMSO to the calibration mark of the volumetric flask. Invert the flask several times to ensure homogeneity.

  • Sterilization & Storage:

    • Draw the solution into a sterile syringe and pass it through a 0.22 µm PTFE syringe filter into a sterile container.

    • Dispense into small-volume, single-use aliquots in amber cryovials to prevent freeze-thaw cycles and photodegradation.

    • Label clearly with compound name, concentration, date, and initials.

    • Store at -20°C or -80°C for long-term stability.

G cluster_prep Stock Solution Preparation Workflow calc 1. Calculate Mass for Target Concentration weigh 2. Weigh Compound Accurately calc->weigh recalc 3. Adjust DMSO Volume to Actual Mass weigh->recalc dissolve 4. Add ~80% DMSO & Vortex/Sonicate recalc->dissolve check 5. Visually Confirm Complete Dissolution dissolve->check check->dissolve Particulates Present adjust 6. Add DMSO to Final Volume check->adjust Clear filter 7. Sterile Filter (0.22 µm PTFE) adjust->filter aliquot 8. Aliquot into Amber Vials & Store at -20°C / -80°C filter->aliquot

Caption: Workflow for preparing a concentrated DMSO stock solution.

Protocol: Preparation of Working Solutions for Bioassays

This protocol describes the serial dilution process to prepare working solutions for treating cells in a typical 96-well plate format, ensuring the final DMSO concentration remains below 0.5%.

Step-by-Step Procedure
  • Thaw Stock Solution: Thaw one aliquot of the 10 mM master stock at room temperature.

  • Determine Highest Working Concentration: Decide on the highest final concentration needed in the assay (e.g., 10 µM).

  • Prepare Intermediate Dilution Plate: To avoid pipetting sub-microliter volumes and to prevent compound precipitation, an intermediate dilution step is highly recommended.

    • Prepare a 200X working stock. For a final concentration of 10 µM, this would be 10 µM * 200 = 2000 µM or 2 mM.

    • To make the 2 mM intermediate stock: Dilute the 10 mM master stock 1:5 in pure DMSO (e.g., 10 µL of 10 mM stock + 40 µL of DMSO).

  • Prepare Serial Dilutions: In a 96-well plate (the "dilution plate"), perform serial dilutions of the 2 mM intermediate stock using pure DMSO. For a 2-fold dilution series:

    • Add 50 µL of DMSO to wells B1 through H1.

    • Add 100 µL of the 2 mM stock to well A1.

    • Transfer 50 µL from A1 to B1, mix well.

    • Transfer 50 µL from B1 to C1, mix well. Continue down the column.

  • Dosing the Assay Plate:

    • Assume your final assay volume in the cell plate is 100 µL.

    • To achieve a 200X dilution (resulting in a final DMSO concentration of 0.5%), you will add 0.5 µL of the DMSO solutions from your dilution plate to each well of the cell plate containing 99.5 µL of medium.

    • Vehicle Control: Add 0.5 µL of pure DMSO to the vehicle control wells.

    • Mix the assay plate gently, typically on an orbital shaker, to ensure even distribution.

G cluster_dilution Working Solution & Dosing Workflow thaw 1. Thaw 10 mM Master Stock Aliquot intermediate 2. Prepare 2 mM Intermediate Stock in Pure DMSO (1:5 Dilution) thaw->intermediate serial 3. Create Serial Dilutions in DMSO (96-well plate) intermediate->serial dose 4. Add 0.5 µL from Dilution Plate to 99.5 µL Media in Cell Plate (Final DMSO = 0.5%) serial->dose vehicle 5. Add 0.5 µL Pure DMSO to Vehicle Control Wells serial->vehicle incubate 6. Mix Gently & Incubate Assay Plate dose->incubate vehicle->incubate

Caption: Serial dilution and cell plate dosing workflow.

Troubleshooting and Data Validation

A protocol is only as good as its ability to produce reliable data. This section addresses common issues.

IssuePotential CauseRecommended Solution / Validation Step
Compound precipitates in media after dosing. The compound's solubility limit in the final aqueous buffer has been exceeded.- Visually inspect wells under a microscope for crystals. - Lower the highest final concentration tested. - Decrease the final DMSO percentage (e.g., to 0.1%) by creating a more dilute intermediate stock (e.g., 1000X) and adding a larger volume to the media.
Vehicle (DMSO) control shows significant effect compared to untreated control. The cell line is sensitive to the final DMSO concentration used.- This is a valid result; normalize all compound-treated data to the vehicle control, not the untreated control. - Repeat the experiment using a lower final DMSO concentration (e.g., 0.25% or 0.1%).[8]
High variability between replicate wells. - Incomplete dissolution of stock solution. - Poor mixing in the assay plate. - Compound precipitation.- Re-make the master stock, ensuring it is fully dissolved. - Ensure thorough but gentle mixing after dosing. - Check for precipitation as described above.

Table 3: Troubleshooting Guide for Bioassays with DMSO-solubilized compounds.

Hypothetical Application: Kinase Inhibition Pathway

Benzimidazole derivatives are frequently investigated as kinase inhibitors. A hypothetical cellular pathway impacted by 5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole could involve the inhibition of a key kinase in a cancer-related signaling cascade, such as the MAPK/ERK pathway. A properly executed bioassay would quantify the dose-dependent reduction in the phosphorylation of a downstream target.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors (Cell Proliferation) ERK->TF Inhibitor Benzimidazole Inhibitor Inhibitor->MEK

Caption: Hypothetical inhibition of the MEK kinase by the compound.

References

  • Hansen, M. B., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. BMC Biotechnology. Available at: [Link]

  • Galão, O. F., et al. (2024). Dimethyl sulfoxide (DMSO): Significance and symbolism. International Journal of Pharmacology. Available at: [Link]

  • Verheijen, M., et al. (2019). CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS. Experimental Oncology. Available at: [Link]

  • Verheijen, M., et al. (2019). CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS. PubMed. Available at: [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. Available at: [Link]

  • VerHeul, R. (2017). Is there any protocols for making stock solution in cytotoxicity assay? ResearchGate. Available at: [Link]

  • PubChem. 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole. National Center for Biotechnology Information. Available at: [Link]

  • Request PDF. (2025). Solubility of Benzimidazoles in Alcohols. ResearchGate. Available at: [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Available at: [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Available at: [Link]

  • DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Defense Technical Information Center. Available at: [Link]

  • Wang, D., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Royal Society Publishing. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • ResearchGate. (n.d.). Chromatograms showed stability of compounds 6, 7 and 9, 10 in 0.2% DMSO. Available at: [Link]

  • Kumar, D., et al. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. Available at: [Link]

  • Al-Ostath, A., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Chemical synthesis of 5(6)-nitro-1H-benzimidazole derivatives. Available at: [Link]

  • Nguyen, T. T., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro). Royal Society of Chemistry. Available at: [Link]

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-octylation of Nitrobenzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-octylation reactions of nitrobenzimidazoles. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causal factors behind experimental choices, ensuring your success in the lab.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the N-octylation of nitrobenzimidazoles. Each answer provides a diagnosis of the potential cause and a step-by-step solution grounded in chemical principles.

Q1: My reaction yield is very low or the reaction is not proceeding to completion. What are the primary causes and how can I fix this?

A1: Low conversion is a frequent challenge, often stemming from insufficient reactivity of the reaction components or suboptimal conditions. Let's break down the likely culprits.

  • Cause 1: Inadequate Deprotonation. The benzimidazole N-H proton must be removed by a base to form the nucleophilic benzimidazolide anion. The electron-withdrawing nature of the nitro group increases the acidity of the N-H proton compared to unsubstituted benzimidazole, but incomplete deprotonation can still stall the reaction.

    • Solution: Ensure your base is sufficiently strong and used in the correct stoichiometry. While potassium carbonate (K₂CO₃) is a common and effective choice, particularly in polar aprotic solvents like DMF, stronger bases like sodium hydride (NaH) can be used if deprotonation is suspected to be the limiting factor.[1][2] However, exercise caution with NaH as it can sometimes lead to side reactions.

  • Cause 2: Poor Alkylating Agent Reactivity. The reactivity of alkyl halides follows the trend I > Br > Cl. Using 1-chlorooctane will result in a significantly slower reaction than 1-bromooctane or 1-iodooctane.

    • Solution: If possible, use 1-bromooctane or 1-iodooctane as your alkylating agent. If you must use a less reactive halide, you may need to increase the reaction temperature or consider alternative activation methods.[1]

  • Cause 3: Solubility Issues. Poor solubility of the nitrobenzimidazole starting material or the base in the chosen solvent can severely limit the reaction rate.

    • Solution: Implement Phase-Transfer Catalysis (PTC). This is a highly effective technique for this specific reaction. A catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 facilitates the transfer of the benzimidazolide anion from the solid phase (or an aqueous phase if using aqueous base) into the organic phase where the alkyl halide resides.[3] This dramatically increases the reaction rate and often allows for milder conditions. A specific protocol for the PTC-catalyzed N-octylation of 5-nitro-1H-benzoimidazol-2(3H)-one reported successful synthesis at room temperature.[3]

  • Cause 4: Insufficient Thermal Energy. For less reactive substrates or alkylating agents, room temperature may not provide enough energy to overcome the activation barrier.

    • Solution: Employ Microwave or Ultrasound Irradiation. Microwave-assisted synthesis can slash reaction times from days to hours or even minutes, often with an accompanying increase in yield.[4][5][6] Microwaves provide uniform, rapid heating of the polar reaction mixture.[4] Similarly, ultrasound can promote the reaction by creating localized high-pressure and high-temperature zones, enhancing mass transfer.[7]

Q2: I'm getting a mixture of two different N-octyl isomers. How can I control the regioselectivity?

A2: This is the most critical challenge in the alkylation of unsymmetrical nitrobenzimidazoles, such as 5-nitrobenzimidazole. The reaction can produce both the 1-octyl-5-nitro- and 1-octyl-6-nitro-benzimidazole isomers. The product ratio is dictated by a combination of electronic and steric effects.

  • The Underlying Principle (Tautomerism and Electronics): 5-Nitrobenzimidazole exists as a mixture of two tautomers in solution: the 5-nitro (less stable, more reactive) and the 6-nitro (more stable, less reactive) forms. The electron-withdrawing nitro group deactivates the adjacent nitrogen atom (N1 in the 6-nitro tautomer) towards electrophilic attack. This electronic effect favors alkylation at the nitrogen further away from the nitro group (N1 in the 5-nitro tautomer), leading to the 1,5-disubstituted product.[8] Studies on the methylation and benzylation of 5(6)-nitrobenzimidazoles have shown that while a mixture is often obtained, the 1,5-isomer is typically the major product, which is explained by the stabilization of the tautomer that leads to this product.[8]

  • Strategies for Improving Selectivity:

    • Solvent and Base Selection: The choice of solvent and base can influence the tautomeric equilibrium and the transition state of the reaction, thereby altering the isomer ratio. While a definitive system for achieving perfect selectivity is not established, polar aprotic solvents like DMF are common.[3][9]

    • Steric Hindrance: While the octyl group is not excessively bulky, steric hindrance can play a role, especially if there are other substituents on the benzimidazole ring. Alkylation generally favors the less sterically hindered nitrogen.[10][11]

    • Careful Purification: Since obtaining a single isomer directly from the reaction is difficult, efficient separation is key. Column chromatography on silica gel is the most common method for separating these isomers.[3][8] Careful selection of the eluent system is critical for achieving good separation.

Q3: My reaction is producing a significant amount of a di-alkylated byproduct. How can I prevent this?

A3: The formation of a di-alkylated product, a quaternary benzimidazolium salt, occurs when the already N-octylated product undergoes a second alkylation. This is more common with highly reactive alkylating agents or when an excess of the alkylating agent is used.[2]

  • Control Stoichiometry: The most straightforward solution is to carefully control the stoichiometry. Use only a slight excess (e.g., 1.05-1.1 equivalents) of the 1-octyl halide. Using a large excess significantly increases the probability of di-alkylation.

  • Monitor the Reaction: Follow the reaction progress using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for the N-octylation of a nitrobenzimidazole?

A1: A robust and widely applicable starting point is to use Phase-Transfer Catalysis (PTC) conditions. This method is often high-yielding and uses relatively mild conditions.

ParameterRecommended ConditionRationale
Nitrobenzimidazole 1.0 equivalentStarting material
1-Bromooctane 1.1 - 1.5 equivalentsA reactive alkylating agent. A slight excess drives the reaction.
Base Potassium Carbonate (K₂CO₃)2.0 equivalents
Solvent N,N-Dimethylformamide (DMF)---
PTC Catalyst Tetrabutylammonium Bromide (TBAB)0.1 - 0.2 equivalents
Temperature Room Temperature to 60 °CStart at room temp; heat if the reaction is slow.[3][12]
Reaction Time 6 - 24 hoursMonitor by TLC.
Q2: What is the mechanism of Phase-Transfer Catalysis in this reaction?

A2: The PTC mechanism elegantly solves the problem of two reactants being in different phases (solid base, organic-soluble alkyl halide).

PTC_Mechanism cluster_solid Solid Phase cluster_organic Organic Phase (e.g., DMF) Bzim_H R-Bzim-H K2CO3 K₂CO₃ (Base) Bzim_H->K2CO3 Bzim_K [R-Bzim]⁻ K⁺ OctylBr Octyl-Br Product R-Bzim-Octyl Bzim_Q [R-Bzim]⁻ Q⁺ Bzim_Q->OctylBr TBAB_org Q⁺ Br⁻ (TBAB) QBr Q⁺ Br⁻ TBAB_org->Bzim_K

Caption: Phase-Transfer Catalysis (PTC) workflow for N-alkylation.

  • Deprotonation: In the solid phase, the base (K₂CO₃) deprotonates the nitrobenzimidazole (R-Bzim-H) to form its potassium salt ([R-Bzim]⁻ K⁺).

  • Anion Exchange: The quaternary ammonium cation (Q⁺) from the TBAB catalyst (Q⁺ Br⁻) exchanges its bromide anion for the benzimidazolide anion at the phase interface, forming an ion pair ([R-Bzim]⁻ Q⁺).

  • Transfer to Organic Phase: This new ion pair is soluble in the organic solvent due to the bulky alkyl groups on the Q⁺ cation.

  • Sₙ2 Reaction: In the organic phase, the highly reactive and "naked" benzimidazolide anion attacks the 1-octyl bromide in a classic Sₙ2 reaction to form the N-octylated product (R-Bzim-Octyl) and regenerate the catalyst (Q⁺ Br⁻).

  • Catalyst Regeneration: The catalyst is now free to return to the interface and repeat the cycle.

This catalytic cycle allows the reaction to proceed smoothly at a much faster rate than it would without the catalyst.[13]

Q3: Can I use alternative energy sources like microwaves or ultrasound?

A3: Yes, and they are highly recommended for optimizing these reactions. Both methods can dramatically reduce reaction times and, in many cases, improve yields.

MethodTypical TimeTypical YieldKey AdvantagesConsiderations
Conventional Heating 12 - 48 hoursModerate to GoodSimple setup (hot plate, condenser).Slow, potential for side product formation with prolonged heating.[4]
Microwave Irradiation 1 - 2 hours[5]Good to ExcellentExtremely rapid, uniform heating, can increase yield by ~20%.[4][5]Requires specialized microwave reactor equipment.
Ultrasound Irradiation 10 - 30 minutesGood to ExcellentVery fast, operates at room temperature, energy efficient.[7]Requires an ultrasonic bath or probe.

Experimental Protocols

Protocol 1: Standard N-octylation using Phase-Transfer Catalysis (PTC)

This protocol is adapted from a reported synthesis of a 5-nitro-1-n-octyl-1H-benzimidazol-2(3H)-one and is a reliable starting point.[3]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 5-nitrobenzimidazole derivative (1.0 mmol), potassium carbonate (2.0 mmol, 2.0 eq.), and tetrabutylammonium bromide (TBAB) (0.2 mmol, 0.2 eq.).

  • Solvent & Reagent Addition: Add N,N-Dimethylformamide (DMF, 10-15 mL). Begin stirring the suspension. Add 1-bromooctane (2.2 mmol, 2.2 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 6-24 hours. Monitor the progress by TLC (e.g., using a 1:2 mixture of ethyl acetate/hexane as eluent).

  • Workup: Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts (K₂CO₃, KBr).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the DMF.

  • Purification: The resulting residue can be purified by column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the product from unreacted alkyl halide and any isomeric byproducts.

Protocol 2: Accelerated N-octylation using Microwave Irradiation

This protocol is a generalized procedure based on literature reports of microwave-assisted N-alkylation of benzimidazoles.[4][5]

  • Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine the nitrobenzimidazole (1.0 mmol), potassium carbonate (2.0 mmol, 2.0 eq.), and 1-bromooctane (1.5 mmol, 1.5 eq.).

  • Solvent Addition: Add acetonitrile (5-7 mL).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 1-2 hours. The reaction time and temperature should be optimized for your specific substrate.

  • Workup & Purification: After cooling the vial to room temperature, filter the contents and wash the solid with acetonitrile. Combine the filtrates, remove the solvent under reduced pressure, and purify the crude product by column chromatography as described in Protocol 1.

Troubleshooting Workflow Diagram

If you encounter poor results, this decision tree can guide your optimization strategy.

Caption: Decision tree for troubleshooting N-octylation reactions.

References
  • Mathias, L. J., & Burkett, D. (n.d.). N-ALKYLATION OF BENZIMIDAZOLES AND BENZOTRIAZOLE VIA PHASE TRANSFER CATALYSIS. ElectronicsAndBooks.
  • Yeong, K., et al. (2022). Microwave-Assisted Synthesis of Bioactive Pyridine-Functionalized N-Alkyl-Substituted (Benz)Imidazolium Salts. ChemistrySelect.
  • Cravotto, G., et al. (2023). The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. Molecules. Available from: [Link]

  • Kishore Babu, P. N., et al. (n.d.). Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles. Asian Journal of Chemistry.
  • Chakraborty, A., et al. (2018). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Tetrahedron.
  • Gómez-Biagi, R., et al. (n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones.
  • Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. Retrieved from [Link]

  • Saber, A., et al. (2011). 5-Nitro-1-n-octyl-1H-benzimidazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Reddy, K. K., & Subba Rao, N. V. (1968). ALKYLATION AND ARALKYLATION OF N-HETEROCYCLES: IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A.
  • Grimmett, M. R. (n.d.). N-Alkylation of imidazoles. University of Otago. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • Kandri Rodi, Y., et al. (2022). STUDY OF THE ALKYLATION REACTIONS OF 5-NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATALYSIS CONDITIONS. Journal Marocain de Chimie Hétérocyclique. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of Octyl-Benzimidazoles in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the significant challenge of working with octyl-benzimidazole derivatives in aqueous environments. As a Senior Application Scientist, my goal is to explain the causality behind these experimental hurdles and provide you with robust, validated protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Understanding the Core Problem

Q1: Why is my octyl-benzimidazole derivative consistently insoluble or precipitating in my aqueous buffer?

A1: This is the most common issue researchers face with this class of compounds, and it stems from the molecule's fundamental physicochemical properties. The insolubility is a direct consequence of its dual chemical nature:

  • The Hydrophobic Octyl Tail: The eight-carbon alkyl (octyl) chain is long, non-polar, and highly hydrophobic. This feature is responsible for the molecule's high LogP value (typically >5.0), which indicates a strong preference for a lipid-like environment over an aqueous one.[1][2][3]

  • The Aromatic Benzimidazole Core: The fused bicyclic ring system is also largely hydrophobic and contributes to poor water solubility.[4]

When you dilute a high-concentration stock solution (typically in an organic solvent like DMSO) into an aqueous buffer, you trigger a phenomenon known as "solvent shock."[4] The compound, suddenly finding itself in a hostile aqueous environment, rapidly crashes out of solution as it seeks to minimize contact with water. Your observation of precipitation is the macroscopic result of this molecular-level incompatibility.

PropertyTypical ValueImplication for Solubility
Molecular Weight~230 g/mol [1]Moderate
XLogP35.1 - 5.4[1][5]Extremely High Hydrophobicity; Poor Aqueous Solubility
pKa (Conjugate Acid)~5.3 - 5.6[6][7]Weakly Basic; Can be protonated in acidic conditions
Hydrogen Bond Donors1[3]Limited ability to interact with water
Hydrogen Bond Acceptors1-2[3]Limited ability to interact with water
Section 2: Fundamental Solubilization Strategies

Q2: Can I leverage pH to improve the solubility of my octyl-benzimidazole?

A2: Absolutely. This should be your first and simplest strategy to explore, provided your experimental system can tolerate acidic conditions. The benzimidazole ring contains two nitrogen atoms, one of which is weakly basic with a pKa around 5.6.[7] By lowering the pH of your solution to a value at least 1-2 units below the pKa (e.g., pH 3.6-4.6), you can protonate this nitrogen. This creates a positively charged, ionized species—a salt—which is significantly more polar and, therefore, more soluble in water.[4][8]

cluster_0 pH > pKa (e.g., pH 7.4) cluster_1 pH < pKa (e.g., pH 4.0) Insoluble Octyl-Benzimidazole (Neutral) (Poorly Soluble) Soluble Octyl-Benzimidazolium+ (Protonated Salt) (Solubility Enhanced) Insoluble->Soluble Add Acid (H+) Soluble->Insoluble Add Base (OH-)

Caption: pH-dependent equilibrium of octyl-benzimidazole.

  • Preparation: Instead of dissolving your compound directly in a neutral buffer, prepare a stock solution in a slightly acidic aqueous medium. A common choice is 5% dextrose in water or a dilute HCl solution (e.g., 0.01 M HCl).

  • Dissolution: Weigh the octyl-benzimidazole powder and add it to your chosen acidic vehicle. Use sonication or gentle warming (<40°C) to aid dissolution. The solution should become clear.

  • pH Titration (Optional): If your final assay requires a specific pH, you can carefully titrate the acidic stock solution back towards the target pH using a dilute base (e.g., 0.01 M NaOH) while vigorously stirring. Caution: The compound may precipitate if you cross its solubility threshold at the new pH. This step helps determine the maximum achievable concentration at a given pH.

  • Application: Use this acidic stock for serial dilutions into your final assay medium. The key is that the final pH of the assay must still be low enough to keep the compound protonated and soluble.

Section 3: Advanced Solubilization for pH-Sensitive Assays

Q3: My biological assay must be performed at a neutral pH (7.2-7.4). What are my best options?

A3: When pH manipulation is not an option, you must employ more advanced formulation strategies that create a favorable micro-environment for the hydrophobic molecule within the bulk aqueous phase. The three most effective and widely used methods in drug discovery are co-solvency, micellar solubilization (surfactants), and inclusion complexation (cyclodextrins).[9]

Q4: How do I properly use co-solvents, and which ones are recommended?

A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more hospitable to hydrophobic compounds.[9][10] While this is a powerful technique, it must be used judiciously to avoid artifacts in biological assays.

The Causality: The primary challenge is maintaining solubility upon dilution. A 10 mM stock in 100% DMSO is often easy to make, but diluting it 1:1000 into a buffer (final DMSO concentration of 0.1%) causes the solvent polarity to revert almost entirely to that of water, leading to the precipitation we call "solvent shock."[4]

Best Practices:

  • Always use the lowest possible concentration of the co-solvent that achieves solubilization. For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally below 0.1%, to prevent toxicity or off-target effects.[11]

  • Consider multi-component co-solvent systems. A mixture can sometimes be more effective and less toxic than a single co-solvent at a higher concentration.

Co-solventProperties & Use CasesTypical Final Conc. in Assays
DMSO (Dimethyl sulfoxide)Powerful aprotic solvent; standard for primary stock solutions. Can be toxic to some cell lines.[4][10]< 0.5%
Ethanol Less potent than DMSO but often better tolerated by cells. Good for intermediate dilutions.[12]< 1%
PEG 400 (Polyethylene glycol 400)A non-toxic, viscous polymer. Excellent for in vivo formulations and can help maintain solubility upon dilution.[9]< 5%
NMP (N-Methyl-2-pyrrolidone)Strong solubilizing agent, but use with caution due to potential toxicity.[9]< 0.5%

Q5: What is micellar solubilization, and how can I use surfactants effectively?

A5: This technique uses surfactants, which are amphiphilic molecules. At concentrations above their Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell.[13] The octyl-benzimidazole's hydrophobic parts will partition into the "oily" core of the micelle, while the hydrophilic shell keeps the entire structure dispersed in the aqueous solution.[14][15] This effectively hides the insoluble drug from the water.

For biological applications, non-ionic surfactants are generally preferred due to their lower toxicity compared to ionic (cationic or anionic) surfactants.[13]

cluster_micelle Surfactant Micelle in Water s1 center->s1  Hydrophilic Head s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 d1 Octyl-Bmz d2 Octyl-Bmz caption Hydrophobic core encapsulates octyl-benzimidazole.

Caption: Micellar solubilization of octyl-benzimidazole.

  • Select Surfactant: Choose a biocompatible, non-ionic surfactant such as Polysorbate 80 (Tween® 80) or a Poloxamer (e.g., Pluronic® F-68).

  • Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration well above its CMC (e.g., 1-5% w/v).

  • Incorporate Drug: Create a concentrated stock of the octyl-benzimidazole in a minimal amount of a water-miscible solvent like ethanol or DMSO (e.g., 50 mg/mL).

  • Formulate: Slowly add the drug stock solution dropwise into the vigorously stirring surfactant solution. The solution may appear slightly hazy or opalescent, which is normal for micellar formulations.

  • Equilibrate: Allow the mixture to stir for several hours (or overnight) at room temperature to ensure maximum drug loading into the micelles.

  • Filter (Optional but Recommended): Filter the final formulation through a 0.22 µm syringe filter to remove any non-encapsulated drug precipitate before use in assays.

Q6: I need a completely solvent-free formulation for a sensitive in vivo study. Are cyclodextrins a viable option?

A6: Yes, cyclodextrins are an excellent and often superior choice for applications where organic co-solvents and surfactants are undesirable.[11] Cyclodextrins are cyclic oligosaccharides that have a cone-like shape with a hydrophobic interior cavity and a hydrophilic exterior.[16][17]

The Mechanism: This unique structure allows them to act as molecular hosts, encapsulating the hydrophobic "guest" molecule (your octyl-benzimidazole) within their cavity. This "inclusion complex" presents a hydrophilic exterior to the water, rendering the entire assembly soluble.[18][] Chemically modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) , are widely used because they have greatly enhanced aqueous solubility and reduced toxicity compared to the natural parent cyclodextrins.[18][20]

cluster_reactants cluster_product Guest Octyl-Benzimidazole (Hydrophobic Guest) Complex Water-Soluble Inclusion Complex Guest->Complex Complexation in Water Host HP-β-Cyclodextrin (Hydrophilic Host) Host->Complex Complexation in Water

Caption: Formation of a cyclodextrin inclusion complex.

Cyclodextrin TypeCavity SizeKey Features & Applications
α-Cyclodextrin SmallBest for small molecules or side chains.[16]
β-Cyclodextrin MediumGood fit for many aromatic compounds, but has limited water solubility itself.[16]
γ-Cyclodextrin LargeUsed for larger molecules.
HP-β-CD (Hydroxypropyl-β-CD)MediumHighly Recommended. Excellent water solubility (>60 g/100mL) and very low toxicity. The standard choice for parenteral and oral formulations.[18][20]
SBE-β-CD (Sulfobutyl-ether-β-CD)MediumAnionic derivative. Provides very high solubility enhancement, often used in intravenous formulations.[10]
  • Select Cyclodextrin: For octyl-benzimidazoles, HP-β-CD is the best starting point due to its appropriate cavity size and excellent safety profile.[11]

  • Prepare CD Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). Warming the solution can help dissolve the cyclodextrin powder.

  • Add Compound: Add an excess amount of the octyl-benzimidazole powder directly to the cyclodextrin solution.

  • Equilibrate: Vigorously stir or shake the mixture at room temperature for 24-72 hours. This extended time is crucial to allow the system to reach equilibrium, where the maximum amount of the compound has formed a complex with the cyclodextrin.

  • Separate Insoluble Fraction: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the un-complexed, excess drug powder.

  • Collect Supernatant: Carefully collect the clear supernatant. This solution contains the water-soluble drug-cyclodextrin inclusion complex.

  • Quantify Concentration: The concentration of the solubilized drug in the supernatant must be determined analytically using a method like HPLC-UV or LC-MS/MS. This value represents the maximum achievable solubility with that specific concentration of cyclodextrin.

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC. Vertex AI Search.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Vertex AI Search.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. Vertex AI Search.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs - Hilaris Publisher. Vertex AI Search.
  • Recent Trends in Solubility Enhancement Techniques for Poorly W
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. Vertex AI Search.
  • Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays - Benchchem. Vertex AI Search.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Vertex AI Search.
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. Vertex AI Search.
  • Solubilization techniques used for poorly water-soluble drugs - PubMed. Vertex AI Search.
  • Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers - SciELO. Vertex AI Search.
  • Benzimidazole | C7H6N2 | CID 5798 - PubChem - NIH. Vertex AI Search.
  • 1-Octyl-1H-benzimidazole | CAS#:42032-46-2 | Chemsrc. Vertex AI Search.
  • 2-Octyl-1H-benzimidazole | CAS#:13060-24-7 | Chemsrc. Vertex AI Search.
  • Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy - PubMed. Vertex AI Search.
  • Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. Vertex AI Search.
  • The use of cosolvent pKa assays for poorly soluble compounds. Vertex AI Search.
  • Techniques to improve the solubility of poorly soluble drugs - ResearchG
  • An Overview About Synthetic and Biological Profile of Benzimidazole - Scholars Research Library. Vertex AI Search.
  • Benzimidazole: Chemical property, Primary Use, and biological activity - ChemicalBook. Vertex AI Search.
  • Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - ResearchG
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. Vertex AI Search.
  • (PDF)
  • Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media - Sami Publishing Company. Vertex AI Search.
  • Prodrugs of thiabendazole with increased water-solubility - PubMed. Vertex AI Search.
  • Compound 2-octyl-1H-benzimidazole - Chemdiv. Vertex AI Search.
  • Techniques used for Solubility Enhancement of Albendazole - cr subscription agency. Vertex AI Search.
  • Strategies to enhance the solubility of Macrophylline for bioassays - Benchchem. Vertex AI Search.
  • 2-octyl-1H-benzimidazole | C15H22N2 | CID 1713139 - PubChem - NIH. Vertex AI Search.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchG
  • A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. Vertex AI Search.
  • Mechanism of micellar effects in imidazole catalysis : Acylation of benzimidazole and its N-methyl derivative by p-nitrophenyl carboxylates - ResearchG
  • Micellar solubilization of drugs. - University of Alberta. Vertex AI Search.

Sources

optimizing reaction temperature for benzimidazole alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzimidazole Process Optimization Hub Ticket ID: BZ-ALK-OPT-001 Subject: Optimizing Reaction Temperature for Benzimidazole


-Alkylation
Status:  Open
Assigned Specialist:  Senior Application Scientist[1]

Introduction

Welcome to the Benzimidazole Process Optimization Hub. You are likely here because the


-alkylation of the benzimidazole scaffold—a critical step in synthesizing bioactive compounds like antihistamines, anthelmintics, and proton pump inhibitors—is proving sensitive to thermal variations.[1]

The benzimidazole ring is an amphoteric, bicyclic system.[1] Its alkylation is a classic nucleophilic substitution (


), but it is fraught with two primary failure modes: regio-scrambling  (N1 vs. N3 selectivity) and quaternization  (over-alkylation).[1] Temperature is the "master fader" that balances reaction kinetics against these thermodynamic traps.

This guide replaces generic advice with a causal analysis of why your reaction fails and how to fix it using temperature as your primary lever.

Module 1: The Thermodynamics of Regioselectivity

User Question: "I am alkylating a 5-substituted benzimidazole, and I’m seeing a 60:40 mixture of N1 and N3 isomers. Increasing the temperature made the ratio worse (50:50). Why?"

Technical Diagnosis: You are fighting the battle between Kinetic Control and Thermodynamic Control .

  • The Mechanism: Benzimidazoles exist as tautomers. In the presence of a base, they form an ambident anion. The alkylating agent (

    
    ) can attack either nitrogen.
    
  • Steric vs. Electronic:

    • Sterics: The alkyl group prefers the less hindered nitrogen (usually N1 if C4 is unsubstituted).

    • Electronics: Electron-withdrawing groups (EWGs) at C5 deactivate N1, making N3 more nucleophilic.[1]

  • The Temperature Effect: High temperatures provide enough energy to overcome the activation barrier for both transition states, eroding selectivity. Lower temperatures often favor the kinetically preferred product (usually the one formed via the lowest energy transition state, often governed by sterics).

Optimization Protocol: The "Cryo-to-Ambient" Ramp To maximize regioselectivity, do not heat immediately.[1] Use this ramp profile:

  • Deprotonation Phase: Dissolve substrate + Base (e.g.,

    
     or NaH) in solvent (DMF/MeCN).[1] Stir at 0°C for 30 mins . This ensures complete anion formation without thermal degradation.
    
  • Addition Phase: Add electrophile (

    
    ) slowly at 0°C .
    
  • Reaction Phase: Allow to warm to Room Temperature (20–25°C) .

  • Heat Only if Necessary: Only apply heat (40–60°C) if conversion is <10% after 4 hours.

Visualizing the Pathway:

Regioselectivity Start Benzimidazole Tautomers Anion Resonance Stabilized Anion Start->Anion Deprotonation Base Base (NaH/Cs2CO3) Base->Anion TS1 TS-1 (Kinetic) Low Barrier Anion->TS1 Low Temp (<25°C) TS2 TS-2 (Thermodynamic) High Barrier Anion->TS2 High Temp (>60°C) Prod1 N1-Alkyl Product (Major at Low T) TS1->Prod1 Prod2 N3-Alkyl Product (Minor at Low T) TS2->Prod2

Figure 1: Bifurcation of the reaction pathway. High thermal energy allows the system to access the higher-energy transition state (TS-2), resulting in a loss of selectivity.

Module 2: Kinetic Barriers & Conversion Efficiency

User Question: "My reaction is stuck at 60% conversion after 24 hours at room temperature. Should I just boil it?"

Technical Diagnosis: "Boiling it" (Reflux) is a blunt instrument that often leads to degradation. Stalled reactions usually stem from Lattice Energy issues (base insolubility) or Anion Stability .[1]

  • Base Solubility: Weak bases like

    
     have high lattice energy and dissolve poorly in organic solvents. Heating helps solubility but risks side reactions.
    
  • The Fix: Instead of extreme heat, switch the system to lower the activation energy.

Comparative Data: Base/Solvent/Temperature Matrix Use this table to select conditions based on your alkylating agent's reactivity.

Alkylating AgentRecommended BaseSolventTemp RangeNotes
Active Halides (Bn-Br, Me-I)

or

Acetone or MeCN25°C - 40°CHigh reactivity requires mild bases to prevent over-alkylation.[1]
Unreactive Halides (Alkyl-Cl)NaH (60% disp)DMF or THF0°C → 60°CRequires strong deprotonation.[1] NaH generates

gas; requires dry solvent.
Thermally Sensitive TBD (Triazabicyclodecene)MeCN0°C - 25°COrganic superbase allows low-temp alkylation soluble in organics.
Green/Scale-up NaOH + TBAB (Cat.)[1]Toluene/Water80°C (Reflux)Phase Transfer Catalysis (PTC). High temp required for phase transfer, but water suppresses over-alkylation.[1]

Troubleshooting Protocol for Stalled Reactions:

  • Check Moisture: If using NaH, did the reaction bubble vigorously initially? If not, your NaH may be hydrolyzed.[1]

  • Add Catalyst: Add 5 mol% TBAI (Tetrabutylammonium iodide) . This performs an in-situ Finkelstein reaction, converting unreactive Alkyl-Cl to reactive Alkyl-I, allowing the reaction to proceed at lower temperatures [1].[1]

Module 3: Side Reactions (The "Danger Zone")

User Question: "I increased the temp to 100°C to push conversion, but now I have a dark tar and a new spot on TLC that doesn't move (baseline). What happened?"

Technical Diagnosis: You likely triggered Quaternization (Menshutkin Reaction) or Solvent Decomposition .[1]

  • Quaternization: The N-alkylated product is still nucleophilic. At high temperatures (

    
    ), it attacks a second equivalent of alkyl halide, forming a benzimidazolium salt (quaternary ammonium).[1] These are ionic, water-soluble, and appear at the baseline of silica TLC plates [2].[1]
    
  • DMF Decomposition: At temperatures

    
     in the presence of base, DMF hydrolyzes to form dimethylamine. This is a potent nucleophile that will consume your alkyl halide, forming byproducts that complicate purification.[1]
    

Decision Tree: Troubleshooting Yield Issues

Troubleshooting Issue Issue: Low Yield / Impurities CheckTLC Step 1: Check TLC/LCMS Issue->CheckTLC Res1 Starting Material Remains CheckTLC->Res1 Low Conversion Res2 Baseline Spot (Polar) CheckTLC->Res2 Over-reaction Res3 Complex Mixture (Tar) CheckTLC->Res3 Degradation Act1 Action: Increase Temp +10°C OR Add TBAI Catalyst Res1->Act1 Act2 Diagnosis: Quaternization Action: Reduce Temp, Reduce Alkyl Halide Eq. Res2->Act2 Act3 Diagnosis: Decomposition Action: Change Solvent (MeCN) Check Inert Atmosphere Res3->Act3

Figure 2: Logical flow for diagnosing reaction failures based on temperature-induced artifacts.

Frequently Asked Questions (FAQs)

Q: Can I use Microwave irradiation to speed this up? A: Yes, but proceed with caution. Microwave synthesis creates rapid "superheating" spots. While efficient for stable substrates, it often accelerates the formation of the N1/N3 mixture. Use it only if regioselectivity is not a concern (e.g., symmetrical benzimidazoles) [3].[1]

Q: Why does my product turn red/brown in DMF? A: Benzimidazole anions are electron-rich and susceptible to oxidation. If your DMF is not degassed, or if the temperature is high (


), oxidative coupling can occur.[1] Always perform alkylations under Nitrogen or Argon balloon pressure.

References

  • BenchChem Support. (2025).[2][3][4] Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones. Retrieved from [1]

  • ResearchGate. (2024). Benzimidazolium quaternary ammonium salts: synthesis and analysis. Retrieved from

  • National Institutes of Health (PMC). (2022). N-Phenacyldibromobenzimidazoles—Synthesis Optimization. Retrieved from [1]

  • University of Otago. N-Alkylation of imidazoles: Regioselectivity studies. Retrieved from [1]

Sources

Technical Support Center: Purification of Oily Benzimidazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Troubleshooting "Oiling Out" and Persistent Impurities in Benzimidazole Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Benzimidazole Tar" Phenomenon

Welcome to the technical support hub. If you are reading this, you are likely staring at a flask containing a dark, viscous oil or a semi-solid "tar" instead of the pristine crystals you expected.

Why is this happening? Benzimidazoles are privileged scaffolds in drug discovery, but they are notorious for "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than crystallizing. This occurs because:

  • Hydrogen Bonding: The N-H moiety creates strong intermolecular networks that can trap solvent and impurities, preventing the ordered packing required for a crystal lattice.

  • Impurities: Regioisomers (1,2-diamine condensation byproducts) and residual high-boiling solvents act as "plasticizers," lowering the melting point of your bulk material below room temperature.

  • Basicity: The imidazole ring (

    
    ) interacts strongly with acidic impurities or silica gel, leading to smearing and poor separation.
    

The following modules provide a step-by-step rescue protocol.

Module 1: The Chemical Wash (Acid-Base Extraction)

Status: Primary Recommendation Logic: Benzimidazoles are amphoteric but predominantly basic. We can exploit this to separate non-basic impurities (starting materials, neutral byproducts) without running a column.

Protocol: The pH Swing
  • Dissolution: Dissolve your crude oil in a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM ). Do not use Ether (poor solubility for polar impurities).

  • Acidification: Extract the organic layer with 1.0 M HCl (aq) (

    
    ).
    
    • Mechanism:[1][2][3] The benzimidazole protonates (

      
      ) and moves to the aqueous layer.[4] Neutral impurities stay in the organic layer.
      
  • Wash: Wash the combined aqueous acidic layers with fresh Ethyl Acetate (

    
    ) to remove entrained organics.
    
  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M NaOH or saturated

    
      until pH > 9.
    
    • Observation: The product should precipitate as a solid.[4] If it oils out again, extract with DCM, dry over

      
      , and concentrate.
      

Visualization: Acid-Base Logic Flow

AcidBaseLogic Start Crude Oily Mixture Dissolve Dissolve in EtOAc/DCM Start->Dissolve Extract Extract with 1M HCl Dissolve->Extract Sep1 Separation Extract->Sep1 OrgLayer Organic Layer (Neutral Impurities) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Protonated Product) Sep1->AqLayer Keep Basify Basify (pH > 9) with NaOH/NaHCO3 AqLayer->Basify Result Precipitate or Clean Extraction Basify->Result

Figure 1: The Acid-Base Extraction workflow allows for the removal of neutral organic impurities by leveraging the basicity of the benzimidazole nitrogen.

Module 2: Salt Formation (The Solidification Strategy)

Status: High Success Rate for Oils Logic: If the free base refuses to crystallize, force a lattice structure by forming a salt. Ionic bonds are stronger than the weak Van der Waals forces holding your oil together.

Choosing the Right Acid
Salt TypeReagentCharacteristicsRecommended For
Hydrochloride 4M HCl in DioxaneHygroscopic, sometimes oils out.General purpose, high solubility.
Oxalate Oxalic Acid (in EtOH)Highly crystalline , non-hygroscopic.Stubborn oils. Best for purification.
Picrate Picric AcidForms sharp needles.Analytical characterization (Caution: Explosive dry).
Nitrate

(conc.)
Low solubility in organics.Specific substituted benzimidazoles.[2][4]
Protocol: Oxalate Salt Formation
  • Dissolve crude oil in a minimum amount of Ethanol or Acetone .

  • Prepare a saturated solution of Oxalic Acid in the same solvent.

  • Add the acid solution dropwise with vigorous stirring.

  • Crucial Step: If oiling occurs, heat the mixture to reflux until clear, then turn off the heat and let it cool slowly in the oil bath (overnight).

  • Filter the white solid.

  • Recovery: To get the free base back, suspend the salt in water and basify with

    
    .
    
Module 3: Chromatographic Rescue (Fixing the "Streak")

Status: Use if Modules 1 & 2 fail Logic: Benzimidazoles streak on silica because the basic nitrogen H-bonds to acidic silanol (


) groups on the stationary phase. You must "cap" these sites.
Mobile Phase Modifiers

Never run a benzimidazole on pure Silica/DCM/MeOH without a modifier.

  • Option A (The Standard): Add 1% Triethylamine (TEA) to your DCM/MeOH mobile phase.

    • Note: You must flush the column with the TEA-containing solvent before loading the sample.

  • Option B (The volatile alternative): Use 1%

    
     (aqueous ammonia)  in the MeOH component.
    
    • Recipe: 90% DCM : 9% MeOH : 1%

      
      .
      

Visualization: Chromatography Decision Tree

ChromLogic Start Chromatography Needed Tailing Is it Tailing/Streaking? Start->Tailing Modifier Add Modifier Tailing->Modifier Yes Alumina Switch to Alumina (Basic) Tailing->Alumina Severe Decomposition TEA Add 1% Et3N (Standard) Modifier->TEA Ammonia Add 1% NH4OH (For polar variants) Modifier->Ammonia

Figure 2: Decision matrix for optimizing chromatographic separation of basic benzimidazoles to prevent peak tailing.

Troubleshooting & FAQs

Q1: I tried recrystallizing from Ethanol, but I got two liquid layers (Oiling Out). What now? A: This is Liquid-Liquid Phase Separation (LLPS). It happens when the temperature is above the "metastable limit" for crystallization.

  • Fix: Re-heat to dissolve the oil. Add a "seed" crystal (if available) or scratch the glass surface at the interface of the liquid and air.[5]

  • Solvent Switch: Switch to Acetonitrile (ACN) . Benzimidazoles often crystallize better from ACN than alcohols because ACN is a poorer hydrogen-bond donor, forcing the molecules to bond with themselves.

Q2: My product is water-soluble even after basifying (pH 10). I can't extract it. A: You likely have a polar side chain (e.g., -OH, -


).
  • Fix: Do not use simple extraction. Use n-Butanol as the extraction solvent (it pulls polar organics from water). Alternatively, salt out the aqueous layer with NaCl before extracting with THF/Ethyl Acetate (3:1).

Q3: Can I use trituration instead of a column? A: Yes. If you have a sticky solid:

  • Suspend it in Diethyl Ether or Pentane (Benzimidazoles are usually insoluble in these).

  • Sonicate for 15 minutes. The impurities (often residual solvents or starting materials) may dissolve, leaving the product as a filterable powder.

References
  • BenchChem Technical Support. (2025).[4][5] Purification of 2-tert-butyl-6-methyl-1H-benzimidazole: Acid-Base Extraction and Recrystallization Protocols.Link

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text regarding salt selection logic).
  • Organic Process Research & Development. (2021). Case Studies in the Application of Workflow-Based Crystallization Design. ACS Publications. Link

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography: Amine Tailing Solutions.Link

  • Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications.[6] (Novel salt formation strategies). Link

Sources

Validation & Comparative

Structural Elucidation Guide: 5,6-Dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive technical workflow for the structural assignment of 5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole . It addresses the critical challenge of distinguishing regioisomers in substituted benzimidazoles—a common bottleneck in drug discovery that simple 1D NMR cannot resolve with certainty.

Distinguishing Regioisomers via Advanced 2D NMR Techniques

Audience: Medicinal Chemists, NMR Spectroscopists, and Drug Development Scientists. Objective: To objectively compare the definitive structural assignment of the target compound against its potential regioisomer (7-nitro analog) using a self-validating NMR protocol.

The Challenge: Regioisomerism in Benzimidazoles

In the synthesis of N-alkylated nitrobenzimidazoles, the starting material (5,6-dimethyl-4-nitro-1H-benzimidazole) exists as a tautomeric mixture. Alkylation can occur at either the N1 or N3 nitrogen, yielding two distinct regioisomers:

  • The Target (Isomer A): 1-octyl-4-nitro-5,6-dimethylbenzimidazole.

  • The Alternative (Isomer B): 1-octyl-7-nitro-5,6-dimethylbenzimidazole.

The Problem: Both isomers possess identical scalar coupling networks in 1D


H NMR: one aromatic singlet, one sharp imidazole singlet, two methyl singlets, and an octyl chain. Standard 1D analysis is ambiguous  and prone to misassignment, which can lead to invalid Structure-Activity Relationship (SAR) data.

The Solution: This guide details a Nuclear Overhauser Effect (NOE) based protocol that definitively assigns the structure by measuring the spatial proximity between the N-octyl chain and the aromatic proton.

Experimental Protocol

Sample Preparation
  • Solvent: DMSO-d

    
     (Preferred for solubility and minimizing exchange broadening of labile protons, though none are present here, it stabilizes the dipole).
    
  • Concentration: 10–15 mg in 600 µL.

  • Temperature: 298 K.

Acquisition Parameters (600 MHz equivalent)

To ensure trustworthiness and reproducibility, the following parameter sets are recommended:

ExperimentPulse SequenceScans (NS)Mixing Time / DelayPurpose

H 1D
zg3016D1 = 1.0 sBaseline assignment & integration.
COSY cosygpppqf8-Tracing the octyl spin system.
HSQC hsqcedetgpsisp2.38

Hz
Assigning protonated carbons.
HMBC hmbcgplpndqf16

Hz
Connecting methyls to the core ring.
NOESY noesygpphp32500 ms The Critical Decision Step (Spatial connectivity).

Structural Assignment & Data Comparison

The following data compares the observed spectral features of the Target (4-nitro) versus the theoretical expectations for the Alternative (7-nitro) .

1H NMR Chemical Shift Data (DMSO-d )
PositionProton TypeTarget Shift (

, ppm)
Multiplicity

(Hz)
Alternative (7-NO

) Expectation
H-2 Imidazole8.42 s-~8.45 (Indistinguishable)
H-7 Aromatic7.85 s-H-4 would be ~7.90 (Ambiguous)
N-CH

Octyl

4.25 t7.2~4.30 (Ambiguous)
Ar-CH

Methyl (C5)2.41 s-~2.40
Ar-CH

Methyl (C6)2.35 s-~2.35
Octyl Chain1.80, 1.25 m-Identical
Octyl Terminal Me0.86 t7.0Identical

Note: Chemical shifts are representative estimates based on benzimidazole scaffold literature.

The Definitive Distinction: NOESY Logic

This is the core of the validation. The distinction relies on the spatial distance between the N1-Octyl group and the Aromatic Proton .

  • Scenario A (Target: 4-nitro): The Nitro group is at C4. The aromatic proton is at C7.[1] The N-Octyl group is at N1.

    • Geometry: N1 is adjacent to C7. The Octyl

      
      -CH
      
      
      
      is spatially close (< 5 Å) to H-7.
    • Result: Strong NOE correlation observed.

  • Scenario B (Alternative: 7-nitro): The Nitro group is at C7. The aromatic proton is at C4. The N-Octyl group is at N1.

    • Geometry: N1 is adjacent to C7 (Nitro). The Octyl chain is sterically crowded by the Nitro group and is far from H-4 (the other side of the ring).

    • Result: NO NOE correlation between Octyl and Aromatic H.

Visual Logic of Assignment

The following diagram illustrates the connectivity and the specific NOE interaction that confirms the structure.

G cluster_0 Target Structure: 1-octyl-4-nitro-5,6-dimethyl... N1 N1 (Octyl) C7 C7-H (Aromatic) N1->C7 Adjacent Ring Pos Octyl Octyl alpha-CH2 N1->Octyl Covalent Bond C4 C4-NO2 Octyl->C7 STRONG NOE (Observed) < 5 Angstroms Result CONFIRMED 4-Nitro Isomer Octyl->Result

Caption: NOESY correlation network. The observation of a cross-peak between the Octyl N-CH2 and the aromatic singlet (H-7) definitively assigns the 4-nitro isomer.

HMBC Connectivity Verification

To further satisfy the "Self-Validating System" requirement, the HMBC spectrum must support the assignment of the methyl groups relative to the nitro group.

  • Nitro Effect: The carbon bearing the nitro group (C4) will appear deshielded (~140-145 ppm) but will typically show weak or no correlations to protons due to the distance from the methyls.

  • Methyl Correlations:

    • Me-5 will correlate to C4 (weak/long range) and C6.

    • Me-6 will correlate to C5 and C7.

    • H-7 will show a strong 3-bond correlation to C7a (bridgehead) and C5 .

    • H-2 will correlate to C7a and C3a .

By anchoring the H-7 assignment via NOESY, the HMBC allows you to "walk" around the ring and assign the quaternary carbons (C4, C5, C6, C3a, C7a) unambiguously.

Conclusion

For the assignment of 5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole , reliance on 1D NMR shifts alone is scientifically unsound due to the symmetry of the substitution pattern.

  • Recommendation: Use the NOESY experiment as the primary discriminator.

  • Criterion: Presence of an NOE between the N-methylene protons (~4.25 ppm) and the aromatic singlet (~7.85 ppm).

  • Outcome:

    • NOE Present: Confirms 4-nitro isomer (Target).

    • NOE Absent: Indicates 7-nitro isomer (Alternative).

This workflow ensures data integrity for downstream biological evaluation, preventing the propagation of structural errors in drug development pipelines.

References

  • Benzimidazole Tautomerism & NMR

    • Claramunt, R. M., et al. "The structure of benzimidazoles in the solid state and in solution." Canadian Journal of Chemistry, 1999.
  • NOE Applications in Regioisomer Determination

    • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Chapter 8: Space-Selective Spectroscopy).
  • Nitro-Benzimidazole Synthesis & Characterization

    • Dighe, N. S., et al. "Synthesis and biological evaluation of some substituted benzimidazole derivatives." Journal of Chemical and Pharmaceutical Research, 2010.

Sources

Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Nitro-Benzimidazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, nitro-benzimidazole analogs represent a class of compounds with significant therapeutic potential, demonstrating a wide range of biological activities.[1] The analysis and structural elucidation of these molecules are paramount, and mass spectrometry stands as a cornerstone technique in this endeavor. Understanding the fragmentation patterns of these analogs is not merely an academic exercise; it is a critical step in metabolite identification, impurity profiling, and the overall advancement of drug discovery programs.

This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation behavior of nitro-benzimidazole analogs. Moving beyond a simple recitation of fragmentation rules, we will delve into the causality behind the observed fragmentation pathways, influenced by ionization techniques and the intricate interplay of the benzimidazole core with the powerfully electron-withdrawing nitro group.

The Influence of Ionization: A Tale of Two Techniques

The fragmentation journey of a nitro-benzimidazole analog begins with its ionization. The choice of ionization method, primarily Electron Ionization (EI) or Electrospray Ionization (ESI), dictates the initial energy imparted to the molecule and, consequently, the extent and nature of its fragmentation.

  • Electron Ionization (EI): The "Hard" Ionization Approach EI is a high-energy process that typically leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.[2] This technique is particularly useful for creating reproducible mass spectra that can be compared against spectral libraries. However, the high energy can sometimes lead to the complete absence of a molecular ion peak, making it challenging to determine the initial mass of the analyte.

  • Electrospray Ionization (ESI): The "Soft" Ionization Alternative In contrast, ESI is a soft ionization technique that imparts less energy to the analyte, often resulting in an abundant protonated molecule, [M+H]⁺.[2] This makes ESI ideal for determining the molecular weight of the compound. To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and then fragmented through collision-induced dissociation (CID). This controlled fragmentation allows for a more systematic elucidation of the molecule's structure.

Core Fragmentation Pathways of the Benzimidazole Nucleus

Before delving into the specifics of nitro-substituted analogs, it is essential to understand the fundamental fragmentation patterns of the parent benzimidazole ring. Under both EI and ESI-MS/MS conditions, the benzimidazole core exhibits characteristic fragmentation pathways.

A key fragmentation route for 1- or 2-substituted benzimidazoles involves the sequential loss of two molecules of hydrogen cyanide (HCN).[3]

The Defining Role of the Nitro Group

The presence of a nitro group (-NO₂) dramatically influences the fragmentation of the benzimidazole scaffold. As a potent electron-withdrawing group, it directs bond cleavages and rearrangements, leading to characteristic neutral losses and fragment ions.

Characteristic Neutral Losses

The most prominent fragmentation pathways associated with the nitro group include the loss of NO (30 Da) and NO₂ (46 Da).

  • Loss of [NO]•: The expulsion of a nitric oxide radical is a common fragmentation pathway for nitroaromatic compounds.

  • Loss of [NO₂]•: The loss of a nitrogen dioxide radical is another characteristic fragmentation, often leading to a stable fragment ion.

The relative abundance of the ions resulting from these losses can provide clues about the position of the nitro group on the benzimidazole ring.

The "Nitro-Nitrite" Rearrangement

A fascinating aspect of nitroaromatic ion fragmentation is the "nitro-nitrite" rearrangement. In this process, the nitro group isomerizes to a nitrite group (-ONO), which can then lead to the loss of a hydroxyl radical ([OH]•) or other unique fragments.

A Comparative Analysis of Nitro-Benzimidazole Analogs

Case Study: 2-Methyl-5-nitrobenzimidazole

The NIST Mass Spectrometry Data Center provides a valuable reference spectrum for 2-Methyl-5-nitrobenzimidazole under electron ionization.[4]

m/z Relative Intensity Proposed Fragment Fragmentation Pathway
177High[M]⁺•Molecular Ion
147Moderate[M - NO]⁺Loss of Nitric Oxide
131Moderate[M - NO₂]⁺Loss of Nitrogen Dioxide
104Moderate[M - NO₂ - HCN]⁺Sequential loss of NO₂ and HCN
77Low[C₆H₅]⁺Phenyl Cation

The presence of a strong molecular ion peak at m/z 177 confirms the molecular weight. The significant peaks at m/z 147 and m/z 131 are indicative of the characteristic losses of NO and NO₂, respectively, from the nitro group. The subsequent loss of HCN from the [M - NO₂]⁺ ion to give the fragment at m/z 104 is consistent with the fragmentation of the benzimidazole core.

Influence of Nitro Group Position: A Predictive Comparison

While experimental data for all isomers under identical conditions is scarce, we can predict how the fragmentation might differ based on the position of the nitro group.

Analog Expected Key Fragments (EI-MS) Rationale for Differences
4-Nitrobenzimidazole [M]⁺•, [M-NO]⁺, [M-NO₂]⁺, fragments from ring cleavageThe proximity of the nitro group to the imidazole ring may lead to more complex rearrangements and potentially a higher abundance of fragments resulting from the initial cleavage of the benzene ring.
5-Nitrobenzimidazole [M]⁺•, [M-NO]⁺, [M-NO₂]⁺, [M-NO₂-HCN]⁺Similar to the 2-methyl analog, with the primary fragmentation driven by the nitro group followed by the characteristic loss from the imidazole ring. The PubChem entry for 5-Nitrobenzimidazole shows major fragments at m/z 163 and 117, likely corresponding to the molecular ion and loss of NO2.[5]
6-Nitrobenzimidazole [M]⁺•, [M-NO]⁺, [M-NO₂]⁺, [M-NO₂-HCN]⁺Due to the symmetry of the benzimidazole core, the fragmentation of 6-nitrobenzimidazole is expected to be very similar to that of 5-nitrobenzimidazole.
7-Nitrobenzimidazole [M]⁺•, [M-NO]⁺, [M-NO₂]⁺, fragments from ring cleavageSimilar to the 4-nitro isomer, the proximity of the nitro group to the imidazole fusion point could influence the initial fragmentation steps, potentially favoring different ring opening pathways.

Experimental Protocols: A Guide to Reproducible Analysis

To ensure the generation of high-quality, reproducible mass spectra for nitro-benzimidazole analogs, the following experimental protocols are recommended.

Protocol 1: Electron Ionization Gas Chromatography-Mass Spectrometry (GC-EI-MS)

This protocol is suitable for volatile and thermally stable nitro-benzimidazole analogs.

  • Sample Preparation: Dissolve the analog in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.

  • GC Separation:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 50-500.

Causality: The 70 eV electron energy is a standard in EI-MS, providing sufficient energy to induce reproducible fragmentation patterns that are comparable across different instruments and laboratories. The GC separation ensures that pure compounds enter the mass spectrometer, preventing spectral overlap from impurities.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This protocol is ideal for a broader range of nitro-benzimidazole analogs, including those that are less volatile or thermally labile.

  • Sample Preparation: Dissolve the analog in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1-10 µg/mL.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • MS1 Scan: Scan for the protonated molecule [M+H]⁺.

    • MS2 Scan: Isolate the [M+H]⁺ ion and fragment using a collision energy of 15-30 eV.

Causality: The use of formic acid in the mobile phase promotes protonation of the benzimidazole nitrogen atoms, leading to a strong [M+H]⁺ signal. The C18 column provides good separation for these moderately polar compounds. The specified collision energy range is a good starting point for achieving informative fragmentation without complete annihilation of the precursor ion.

Visualizing Fragmentation: A DOT Language Representation

To further clarify the fragmentation pathways, the following diagrams are provided in DOT language, which can be rendered using Graphviz.

M [M]+• (m/z 177) M_minus_NO [M - NO]+ (m/z 147) M->M_minus_NO - NO M_minus_NO2 [M - NO2]+ (m/z 131) M->M_minus_NO2 - NO2 M_minus_NO2_minus_HCN [M - NO2 - HCN]+ (m/z 104) M_minus_NO2->M_minus_NO2_minus_HCN - HCN

Caption: Fragmentation of 2-Methyl-5-nitrobenzimidazole (EI-MS).

MH [M+H]+ Fragment1 Fragment Ion 1 MH->Fragment1 - Neutral Loss 1 Fragment2 Fragment Ion 2 MH->Fragment2 - Neutral Loss 2

Caption: General ESI-MS/MS Fragmentation Workflow.

Conclusion

The mass spectrometric fragmentation of nitro-benzimidazole analogs is a complex yet predictable process governed by the interplay of the benzimidazole core, the position and nature of substituents, and the chosen ionization technique. A thorough understanding of these fragmentation pathways is indispensable for the unambiguous structural characterization of these important pharmaceutical compounds. By carefully selecting the analytical method and systematically interpreting the resulting mass spectra, researchers can confidently identify novel analogs, profile metabolites, and ensure the quality and safety of potential drug candidates. This guide serves as a foundational resource to aid in this critical analytical endeavor.

References

  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. [Link]

  • 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195. PubChem. [Link]

  • Scheme 1. Chemical synthesis of 5(6)-nitro-1H-benzimidazole derivatives... ResearchGate. [Link]

  • 2-Methyl-5-nitrobenzimidazole. NIST WebBook. [Link]

  • Review of synthesis process of nitrobenzimidazole derivatives. ResearchGate. [Link]

  • Proximity Effects in the Electron Impact Mass Spectra of 2-Substituted Benzazoles. ResearchGate. [Link]

  • 6-Nitrobenzimidazole derivatives: Potential phosphodiesterase inhibitors: Synthesis and structure–activity relationship. ResearchGate. [Link]

  • Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. ResearchGate. [Link]

  • What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. [Link]

Sources

A Comparative Analysis of N-Alkyl Substituent Effects on the Mu-Opioid Receptor Binding Affinity of Nitazene Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structure-Activity Relationships in Novel Synthetic Opioids

The 2-benzylbenzimidazole opioids, commonly known as nitazenes, have emerged as a prominent class of novel synthetic opioids (NSOs) with exceptionally high potency.[1][2] First synthesized in the 1950s as potential analgesics, they were never clinically approved but have recently resurfaced in illicit drug markets, posing a significant public health threat due to their high risk of overdose.[1][3] These compounds exert their effects primarily as agonists at the mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR) that is the primary target for most opioid analgesics.[1][3][4]

The potency of nitazene analogs can vary dramatically based on minor structural modifications.[5][6] Understanding the structure-activity relationships (SAR) of this chemical class is therefore critical for predicting the pharmacological profiles of new variants, developing potential therapeutics, and informing public health responses. A key structural determinant of activity is the N-alkyl substituent on the ethylamine side chain of the benzimidazole core. This guide provides a comparative analysis of how varying the length and bulk of this alkyl group, specifically comparing the well-characterized N-ethyl analogs with the effects of larger substituents, influences binding affinity at the mu-opioid receptor. We will delve into the quantitative data, the underlying molecular mechanisms, and the experimental protocols used to derive these critical insights.

Comparative Binding Affinity: The Impact of N-Substituent Size

The affinity of a ligand for its receptor, often expressed as the inhibition constant (Kᵢ), is a fundamental measure of its binding strength. Lower Kᵢ values indicate higher binding affinity. Functional potency, measured by the half-maximal effective concentration (EC₅₀), reflects the concentration of a ligand required to elicit 50% of its maximal effect in a functional assay, such as G-protein activation.

While direct, publicly available experimental data for an N-octyl nitazene analog is scarce, we can infer the effects of increasing the N-alkyl chain length by examining data from related analogs. The data clearly demonstrates that modifications at this position significantly alter MOR affinity and potency. For this guide, we will use N-desethyl etonitazene (an N-ethyl analog) as our primary reference point and compare it to analogs with bulkier N-substituents, such as N-pyrrolidino and N-piperidinyl groups, to elucidate the role of substituent size and lipophilicity.

Table 1: Comparative Mu-Opioid Receptor (MOR) Binding Affinities and Functional Potencies of Select N-Substituted Nitazene Analogs

CompoundN-SubstituentMOR Binding Affinity (Kᵢ, nM)MOR Functional Potency (EC₅₀, nM) [³⁵S]GTPγSReference
Fentanyl (Reference) N/A1.25 - 1.885.37[7][8]
Morphine (Reference) N/A2.1>100[9]
N-desethyl etonitazene Ethyl0.317 < 5 [8]
N-pyrrolidino etonitazene Pyrrolidino0.206 0.165 [7]
N-piperidinyl metonitazene Piperidinyl24.05.86[8]
N-pyrrolidino etodesnitazene Pyrrolidino3.361.58[8]

Note: Data is compiled from studies using human MOR expressed in cell lines. Kᵢ and EC₅₀ values can vary slightly between different assays and experimental conditions.

Analysis of Structure-Activity Relationships (SAR)

The data presented in Table 1 reveals critical SAR insights:

  • High Affinity of N-Ethyl Analogs: N-desethyl etonitazene displays sub-nanomolar binding affinity (Kᵢ = 0.317 nM), which is significantly higher than that of fentanyl (Kᵢ ≈ 1.25-1.88 nM).[7][8] This establishes the N-ethyl substitution as a highly favorable moiety for MOR binding within this chemical scaffold.

  • Impact of Bulkier Substituents: Replacing the N,N-diethyl group with a cyclic N-pyrrolidino group (as in N-pyrrolidino etonitazene) can further enhance or maintain high binding affinity (Kᵢ = 0.206 nM) and potency.[7] This suggests that the binding pocket accommodating the N-substituent is tolerant of increased bulk and lipophilicity, which can form additional hydrophobic contacts.[10]

  • Potential for a "Lipophilic Cliff": While moderate increases in substituent size (ethyl to pyrrolidino) are well-tolerated or beneficial, introducing even larger or differently shaped groups can lead to a sharp decrease in affinity. For example, N-piperidinyl metonitazene shows a dramatically reduced affinity (Kᵢ = 24.0 nM) compared to other analogs.[8] This suggests a steric or conformational limit to the binding pocket. An N-octyl chain, being long and flexible, could potentially introduce unfavorable steric hindrance or adopt a conformation that prevents optimal interaction with the receptor, though specific experimental data is needed for confirmation. The alkoxy tail of nitazenes is known to form hydrophobic contacts with specific subpockets (SPs) within the receptor, and it is plausible that a very long N-alkyl chain could disrupt the optimal positioning of the core structure within these pockets.[10]

Mechanism of Action: Mu-Opioid Receptor (MOR) Signaling Cascade

Nitazene analogs, as MOR agonists, initiate a cascade of intracellular events upon binding. The MOR is a canonical GPCR that couples primarily to the inhibitory G-protein, Gαi/o.[3][4] The binding of an agonist like an N-ethyl or N-octyl nitazene analog stabilizes a conformational change in the receptor, which catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G-protein.[11][12]

This activation leads to two primary signaling events:

  • Gαi/o Pathway: The GTP-bound Gαi/o subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]

  • Gβγ Pathway: The freed Gβγ dimer interacts with and modulates various downstream effectors, including G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release.

These signaling events collectively produce the profound analgesic and respiratory depressant effects characteristic of potent opioids.

MOR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MOR Mu-Opioid Receptor (MOR) G_Protein Inactive G-Protein (Gαi-GDP-Gβγ) MOR->G_Protein Activates G_alpha_GTP Gαi-GTP G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel (K+) K_ion K+ Efflux (Hyperpolarization) GIRK->K_ion VGCC VGCC (Ca2+) Ca_ion ↓ Ca2+ Influx (↓ Neurotransmitter Release) VGCC->Ca_ion Ligand Nitazene Analog (Agonist) Ligand->MOR Binds G_alpha_GTP->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Separation cluster_analysis Data Analysis Membrane_Prep 1. Prepare Cell Membranes (CHO-hMOR) Plate_Setup 3. Set up 96-Well Plate (Total, NSB, Competition) Membrane_Prep->Plate_Setup Reagent_Prep 2. Prepare Reagents ([3H]DAMGO, Test Compounds) Reagent_Prep->Plate_Setup Incubation 4. Incubate to Reach Equilibrium Plate_Setup->Incubation Filtration 5. Rapid Filtration (Separate Bound from Unbound) Incubation->Filtration Washing 6. Wash Filters Filtration->Washing Scintillation 7. Scintillation Counting (Measure Radioactivity) Washing->Scintillation Calc_IC50 8. Calculate IC50 (Non-linear Regression) Scintillation->Calc_IC50 Calc_Ki 9. Calculate Ki (Cheng-Prusoff Equation) Calc_IC50->Calc_Ki

Caption: Experimental workflow for a radioligand competition binding assay.

Conclusion and Future Directions

The N-alkyl substituent on the ethylamine side chain is a critical determinant of mu-opioid receptor binding affinity in the nitazene class of synthetic opioids. Available data strongly indicates that an N-ethyl group, as seen in N-desethyl etonitazene, confers potent, sub-nanomolar affinity that exceeds that of fentanyl. [8]While the binding pocket appears to accommodate slightly bulkier groups like a pyrrolidino ring, there is likely a steric and lipophilic limit. [7][8]Based on these SAR trends, it is hypothesized that a long, flexible N-octyl chain may lead to a reduction in binding affinity compared to the optimal N-ethyl or N-pyrrolidino substituents due to potential steric clashes or an inability to adopt a favorable conformation within the receptor's binding site.

To definitively validate this hypothesis, the synthesis and direct pharmacological testing of an N-octyl nitazene analog using the standardized binding assays detailed herein is required. Such studies are essential for building a comprehensive understanding of the SAR for this potent and dangerous class of opioids, ultimately aiding in the development of analytical detection methods and potential overdose reversal agents.

References

  • Title: Schematic diagram of GPCRs signaling steps, A)-G protein-dependent... Source: ResearchGate URL: [Link]

  • Title: A Putative Binding Model of Nitazene Derivatives at the μ-Opioid Receptor Source: PMC - NIH URL: [Link]

  • Title: The in vitro functional profiles of fentanyl and nitazene analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias Source: PMC - NIH URL: [Link]

  • Title: Pharmacology and Toxicology of N-Pyrrolidino Etonitazene – A New Nitazene Synthetic Opioid Increasingly Observed in Forensic Cases Source: CFSRE URL: [Link]

  • Title: Nitazene Analogs Source: Aegis Sciences Corporation URL: [Link]

  • Title: A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes Source: PubMed URL: [Link]

  • Title: Analysis of highly potent synthetic opioid nitazene analogs and their positional isomers | Request PDF Source: ResearchGate URL: [Link]

  • Title: G-Proteins (GPCRs) - Structure - Function Source: TeachMePhysiology URL: [Link]

  • Title: Opioid-Mu Biochemical Binding Assay Service Source: Reaction Biology URL: [Link]

  • Title: Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity Source: PMC - NIH URL: [Link]

  • Title: Pharmacology of newly identified nitazene variants reveals structural determinants of affinity, potency, selectivity for mu opioid receptors Source: OHSU Elsevier URL: [Link]

  • Title: Computational Analysis of the Binding Poses of Nitazene Derivatives at the μ -Opioid Receptor Source: ResearchGate URL: [Link]

  • Title: 8.4: G-protein Coupled Receptors (GPCRs) Source: Biology LibreTexts URL: [Link]

  • Title: GPCRs (G Protein Coupled Receptors): A Guide Source: Assay Genie URL: [Link]

  • Title: Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target Source: SpringerLink URL: [Link]

  • Title: A Putative Binding Model of Nitazene Derivatives at the μ-Opioid Receptor Source: bioRxiv URL: [Link]

  • Title: Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor Source: eLife URL: [Link]

  • Title: Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity Assessment of the Emerging Group of “Nitazene” 2-Benzylbenzimidazole Synthetic Opioids | Request PDF Source: ResearchGate URL: [Link]

  • Title: Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists Source: Enzymlogic URL: [Link]

  • Title: Metabolism of highly potent synthetic opioid nitazene analogs Source: Kura Biotech URL: [Link]

  • Title: Pharmacology of newly identified nitazene variants reveals structural determinants of affinity, potency, selectivity for mu opioid receptors Source: PMC - NIH URL: [Link]

  • Title: Correlation of binding affinities and functional potencies of nitazenes... Source: ResearchGate URL: [Link]

  • Title: Mu-opioid receptor selective superagonists produce prolonged respiratory depression Source: PMC - NIH URL: [Link]

  • Title: (PDF) Pharmacologic characterization of substituted nitazenes at mu, kappa and delta opioid receptors suggests high potential for toxicity Source: ResearchGate URL: [Link]

  • Title: Characterization of novel nitazene recreational drugs: Insights into their risk potential from in vitro μ-opioid receptor assays and in vivo behavioral studies in mice Source: Universiteit Gent Academic Bibliography URL: [Link]

  • Title: Critical review report N-Desethyl-isotonitazene Source: World Health Organization (WHO) URL: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。